molecular formula C5H6N2O B12364023 3-amino-3H-pyridin-2-one

3-amino-3H-pyridin-2-one

Cat. No.: B12364023
M. Wt: 110.11 g/mol
InChI Key: FPNTYAIOUIINOJ-UHFFFAOYSA-N
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Description

3-amino-3H-pyridin-2-one is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

3-amino-3H-pyridin-2-one

InChI

InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-4H,6H2

InChI Key

FPNTYAIOUIINOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=O)N=C1)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-Aminopyridin-2(1H)-one (3-Amino-2-pyridone)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Amino-3H-pyridin-2-one , chemically standardized as 3-Aminopyridin-2(1H)-one . This distinction is critical for accurate experimental design, as the "3H" designation often refers to a transient or non-aromatic intermediate in specific mechanistic pathways (e.g., nucleophilic aromatic substitution), while the 1H-tautomer represents the stable, isolable pharmaceutical scaffold.

Chemical Identity & Structural Dynamics

Executive Summary: Nomenclature & Stability

In the context of drug development and organic synthesis, 3-aminopyridin-2(1H)-one (CAS: 33630-99-8) is the thermodynamically stable entity. The nomenclature "this compound" implies an


 hybridized carbon at position 3, a structure that breaks the aromaticity of the pyridine ring. While "3H" isomers are relevant as high-energy intermediates (particularly in 

mechanisms involving electron-deficient precursors like 3-nitro-pyridin-2-ones), the isolable reagent exists predominantly as the 1H-lactam tautomer.

Core Chemical Data:

Property Specification
IUPAC Name 3-Amino-1,2-dihydropyridin-2-one
Common Synonyms 3-Amino-2-pyridone; 3-Amino-2-hydroxypyridine (tautomer)
CAS Number 33630-99-8

| Molecular Formula |


 |
| Molecular Weight  | 110.11  g/mol  |
| SMILES  | NC1=C(O)N=CC=C1 (Lactim) / NC1=C(O)NC=CC1=O (Lactam) |
| Appearance  | Brown to off-white crystalline powder |[1][2]
Structural Analysis & Tautomerism

The reactivity of 3-aminopyridin-2-one is governed by the lactam-lactim tautomerism . In the solid state and polar solvents (DMSO,


), the lactam (A)  form dominates due to the significant resonance stabilization energy of the amide-like linkage and intermolecular hydrogen bonding (dimerization).
  • Lactam Form (1H): Nucleophilic at the exocyclic amine (

    
    ) and ring nitrogen (
    
    
    
    ). Preferred scaffold for kinase inhibitors.
  • Lactim Form (OH): Aromatic pyridine character; relevant for O-alkylation under specific conditions.

  • 3H-Isomer: A non-aromatic intermediate where C3 is saturated. This form is highly reactive and typically observed only transiently during reduction steps or radical mechanisms.

Visualization: Tautomeric Equilibrium & Dimerization

The following diagram illustrates the equilibrium favoring the 1H-lactam and its stabilization via dual hydrogen-bond dimerization, a critical feature in crystal engineering and receptor binding.

Tautomerism cluster_1 Supramolecular Assembly Lactim Lactim Form (2-Hydroxypyridine) Aromatic, Minor Lactam Lactam Form (2-Pyridone) Dominant (1H) Lactim->Lactam  K_eq >> 1   Intermediate 3H-Isomer (Non-aromatic) Transient/Reactive Lactam->Intermediate  High Energy   Dimer Centrosymmetric Dimer (Dual H-bonds) Lactam->Dimer  Crystallization  

Caption: Tautomeric landscape of 3-aminopyridin-2-one showing the dominance of the 1H-lactam form and its assembly into stable dimers.

Physicochemical Properties

Understanding the ionization states is vital for formulation and ligand-protein docking.

PropertyValue/RangeContext
Melting Point 118–130 °CBroad range indicates sensitivity to hydration/purity.
pKa (1) ~3.5–4.0Protonation of the exocyclic

(less basic than 3-aminopyridine due to lactam e- withdrawal).
pKa (2) ~11.0Deprotonation of the ring

(Lactam).
Solubility DMSO, MethanolPoor in non-polar solvents; moderate in water.
H-Bond Donors 2Exocyclic

, Ring

.
H-Bond Acceptors 2Carbonyl

, Exocyclic

.
Synthesis Protocol: Catalytic Hydrogenation

The most reliable route to high-purity 3-aminopyridin-2(1H)-one is the catalytic reduction of 3-nitropyridin-2-one . This method avoids the formation of oxidative byproducts common in chemical reductions (e.g., Fe/HCl).

Protocol: Pd/C Catalyzed Hydrogenation

Reagents: 3-Nitropyridin-2(1H)-one (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration), Hydrogen gas (


).
  • Preparation: In a three-necked flask flushed with nitrogen, dissolve 3-nitropyridin-2-one in anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (wet support recommended to prevent ignition).

  • Reduction: Purge the system with

    
     gas (balloon or 1 atm pressure). Stir vigorously at 25 °C for 3–4 hours .
    
    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:Methanol 9:1). The starting nitro compound (

      
      ) will disappear, yielding the amine (
      
      
      
      , stains with ninhydrin).
  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically precipitates as a brown/off-white solid.

    • Purification: Recrystallize from Ethanol/Water if necessary to remove trace oxidation products.

Visualization: Synthesis Workflow

Synthesis Start Start: 3-Nitropyridin-2-one Step1 Solvation (MeOH) + 10% Pd/C Start->Step1 Step2 Hydrogenation (H2, 1 atm) 25°C, 3h Step1->Step2 Check QC: TLC/LCMS (Disappearance of Nitro) Step2->Check Check->Step2 Incomplete Filter Filtration (Celite) Check->Filter Complete End Product: 3-Aminopyridin-2(1H)-one (Yield >90%) Filter->End

Caption: Step-by-step hydrogenation workflow for the synthesis of 3-aminopyridin-2(1H)-one from its nitro precursor.

Reactivity & Applications in Drug Discovery

The 3-aminopyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for nucleobases and a core for kinase inhibitors.

A. Kinase Inhibition (MPS1 & Aurora)

The scaffold mimics the hinge-binding motif of ATP. The lactam donor-acceptor pair forms hydrogen bonds with the kinase hinge region.

  • Mechanism: The exocyclic amine (

    
    ) and the lactam carbonyl (
    
    
    
    ) create a bidentate binding vector.
  • Case Study: Derivatives substituted at the C5 position (e.g., with pyrazoles) have shown nanomolar potency against Monopolar Spindle 1 (MPS1) kinase, a target in cancer therapy.

B. Heterocycle Construction (Imidazo[1,2-a]pyridines)

The amine and the ring nitrogen allow for cyclization reactions to form fused bicyclic systems.

  • Reaction: Condensation with

    
    -haloketones (e.g., ethyl 2-chloro-3-oxopropanoate).
    
  • Outcome: Formation of imidazo[1,2-a]pyridine or pyrido[4,3-b][1,4]oxazine derivatives, expanding the chemical space for library generation.

C. Schiff Base Formation

Reacts with aromatic aldehydes under Leuckart–Wallach conditions to form formamides or benzyl-amino derivatives, often used to improve lipophilicity or target specific hydrophobic pockets.

References
  • Synthesis & Catalytic Reduction: ChemicalBook. (2025). "3-Amino-2(1H)-pyridinone Chemical Properties, Uses, Production."

  • Kinase Inhibitor Applications: Fearon, D., et al. (2018). "Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library." Bioorganic & Medicinal Chemistry Letters.

  • Tautomerism & Crystallography: MDPI. (2020). "Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One."

  • Mechanistic Reactivity (3H-isomer context): BenchChem. "6-Chloro-3-nitro-3H-pyridin-2-one Reactivity Profile."

  • Commercial Availability & Safety: CymitQuimica. "3-Aminopyridin-2(1H)-one Product Sheet."

Sources

3-Amino-2-Pyridone vs. 3-Amino-2-Hydroxypyridine: A Technical Guide to Tautomeric Equilibrium in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric equilibrium between 3-amino-2-pyridone (lactam) and 3-amino-2-hydroxypyridine (lactim) is a critical structural determinant in medicinal chemistry, particularly for kinase inhibitor design and fragment-based drug discovery.[1] While the 2-pyridone scaffold is frequently annotated as an aromatic system, its behavior is governed by amide resonance rather than classical Hückel aromaticity.[1]

This guide provides a definitive technical analysis of this equilibrium, establishing that the 2-pyridone (lactam) form is the thermodynamically dominant species in the solid state and polar solvents (


), driven by high lattice energy and dipolar solvation.[1] However, the 3-amino substituent  introduces a unique intramolecular hydrogen-bonding capability that modulates this stability and creates a privileged "Donor-Donor-Acceptor" (DDA) motif for protein-ligand recognition.[1]

Part 1: Thermodynamic & Kinetic Fundamentals

The Tautomeric Equilibrium

The core transformation involves a 1,3-proton shift between the ring nitrogen and the exocyclic oxygen.[1]

  • Lactam Form (2-Pyridone): Characterized by a

    
     double bond and an 
    
    
    
    bond.[1] It exhibits "amide-like" resonance where the nitrogen lone pair donates into the carbonyl, creating a zwitterionic character (
    
    
    ).[1]
  • Lactim Form (2-Hydroxypyridine): Characterized by a

    
     bond and a pyridine-like 
    
    
    
    bond.[1] This form retains classical aromaticity.[1]

Key Insight: Unlike simple phenols, the loss of aromaticity in the pyridone form is compensated by the high resonance energy of the amide bond (


 kcal/mol) and favorable solvation of the resulting dipole.
The "3-Amino" Effect

The introduction of an amino group at the 3-position (ortho to the carbonyl/hydroxyl) perturbs the standard pyridone equilibrium through electronic and steric effects:

  • Electronic Donation: The 3-amino group (

    
    ) is a strong 
    
    
    
    -donor.[1] In the pyridone form, it reinforces the electron density of the ring, stabilizing the electron-deficient carbonyl carbon.[1]
  • Intramolecular Hydrogen Bonding: The 3-amino group can act as a hydrogen bond donor to the adjacent carbonyl oxygen (in the lactam) or the ring nitrogen (in the lactim).[1]

    • Lactam Preference: The geometry favors an intramolecular H-bond between the 3-amino proton and the C2-carbonyl oxygen (

      
      ), further stabilizing the pyridone tautomer.[1]
      
Solvent-Dependent Energy Landscape

The equilibrium constant


 is highly sensitive to the dielectric constant (

) of the medium.
MediumDielectric (

)
Dominant Tautomer

(approx)
Mechanism
Gas Phase 1.0Equilibrium / Lactim

kcal/mol
Aromaticity dominates in absence of solvation.[1]
Non-polar (Cyclohexane) 2.0Mixed / Lactim

kcal/mol
Weak dipole stabilization; dimers form.[1]
Polar Aprotic (DMSO) 47Pyridone

to

kcal/mol
Dipole stabilization of zwitterion.[1]
Polar Protic (Water) 80Pyridone (Exclusive)

kcal/mol
Strong H-bonding solvation of C=O and N-H.[1]
Solid State N/APyridone N/ADriven by intermolecular H-bond networks (dimers).[1][2]

Part 2: Visualization of Mechanisms[1]

Tautomeric Pathways & Drug Binding

The following diagram illustrates the tautomeric shift and the specific "Donor-Donor-Acceptor" binding mode that makes 3-amino-2-pyridone a privileged scaffold in kinase inhibition (mimicking the adenine hinge binding).

Tautomerism cluster_0 Solvent Influence Lactim 3-Amino-2-Hydroxypyridine (Lactim Form) Classical Aromaticity TS Transition State (1,3-Proton Shift) Lactim->TS Gas Phase / Non-polar Lactam 3-Amino-2-Pyridone (Lactam Form) Amide Resonance + Dipole TS->Lactam Polar Solvent / Solid State Binding Kinase Hinge Binding (Donor-Donor-Acceptor) Lactam->Binding Bioactive Conformation

Caption: The equilibrium shifts toward the Lactam form in polar environments, creating the bioactive scaffold used in drug design.

Part 3: Analytical Characterization & Protocols[1]

To rigorously distinguish the tautomers, relying solely on one method is insufficient.[1] A triangulation approach using NMR, UV, and X-ray is required.[1]

NMR Spectroscopy (Self-Validating Protocol)

The most distinct marker is the Carbon-13 chemical shift of the C2 position and the Nitrogen-15 coupling.[1]

Protocol:

  • Dissolve 5-10 mg of sample in DMSO-d6 (stabilizes pyridone) and CDCl3 (may show mixtures).[1]

  • Acquire 1H NMR and 13C NMR .[1]

  • Diagnostic Signals:

    • Pyridone (Lactam): C2 signal appears at 160–165 ppm (characteristic of cyclic amide

      
      ).[1] The N-H proton is often broad around 11–13 ppm.[1]
      
    • Hydroxypyridine (Lactim): C2 signal appears upfield at 150–155 ppm (characteristic of

      
      ).[1]
      
    • 3-Amino Effect: Look for the

      
       signal shielding.[1] The amino group will shift C3 upfield significantly relative to unsubstituted pyridone.[1]
      
UV-Vis Spectroscopy[1][2][3]
  • Pyridone: Shows a bathochromic shift (red shift) due to the extended conjugation of the amide resonance system.[1]

    
     nm in water.[1]
    
  • Hydroxypyridine:

    
     nm (resembles pyridine).[1]
    
X-Ray Crystallography (Gold Standard)

In the solid state, 3-amino-2-pyridone crystallizes exclusively in the pyridone form .[1]

  • Key Metric: Measure the C2-O bond length.

    • 
       (Pyridone): 1.24 – 1.26 Å 
      
    • 
       (Hydroxypyridine): 1.32 – 1.34 Å [1]
      
  • H-Bonding: Observe the formation of centrosymmetric dimers (

    
     motif) via 
    
    
    
    interactions.[1]

Part 4: Implications in Drug Design[1][4]

The "Privileged" Kinase Scaffold

The 3-amino-2-pyridone motif is a bioisostere of the adenine ring found in ATP.[1] It binds to the hinge region of kinases via a triplet hydrogen bond pattern:

  • C=O (Acceptor): Accepts H-bond from the backbone NH of the kinase hinge.[1]

  • N-H (Donor): Donates H-bond to the backbone Carbonyl of the kinase hinge.[1]

  • 3-NH2 (Donor): Can donate to a gatekeeper residue or solvent, or simply provide electronic modulation.[1]

Bioisosterism

This scaffold is often used to replace:

  • Phenols: To improve metabolic stability (avoiding glucuronidation).[1]

  • Benzamides: To lock conformation and reduce entropic penalty upon binding.[1]

Experimental Workflow: Determining

If precise equilibrium constants are needed for a new derivative:

  • Method: UV-Vis Titration.[1]

  • Steps:

    • Measure spectra in pure cyclohexane (assumed 100% Lactim or known ratio).

    • Measure spectra in water (assumed 100% Lactam).[1]

    • Perform titration in mixed solvents (e.g., Dioxane/Water) to determine the isosbestic point.[1]

    • Calculate

      
       based on the ratio of absorbances at 
      
      
      
      and
      
      
      .

References

  • Tautomerism of 2-Hydroxypyridine/2-Pyridone

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
    • URL:[Link]

  • Solvent Effects on Tautomerism

    • Source: WuXi Biology
    • Title: How about Tautomers? - Magical Power of Quantum Mechanics.
    • URL:[Link]

  • Commercial Characterization (3-Aminopyridin-2(1H)-one)

    • Source: ChemScene[3]

    • Title: 3-Aminopyridin-2(1H)
  • Hydrogen Bonding in Pyridones

    • Source: ACS Publications (J. Phys.[1] Chem. B)

    • Title: How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.[1][4]

    • URL:[Link]

Sources

3-aminopyridin-2(1H)-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold for Kinase Inhibition and Peptidomimetic Design

Executive Summary

3-Aminopyridin-2(1H)-one (also known as 3-amino-2-pyridone) is a privileged heterocyclic scaffold in medicinal chemistry. Distinguished by its ability to function as a bioisostere for amide bonds and its capacity to form bidentate hydrogen bonding networks, it serves as a critical building block in the development of kinase inhibitors (specifically MPS1 and Aurora kinases) and beta-turn peptidomimetics. This guide provides a technical deep-dive into its physicochemical properties, synthetic pathways, and application in rational drug design.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The molecule exists in a tautomeric equilibrium that is highly sensitive to solvent polarity—a feature that must be accounted for during docking studies and formulation.

PropertyData
IUPAC Name 3-amino-1H-pyridin-2-one
Common Synonyms 3-Amino-2-pyridone; 3-Amino-2-hydroxypyridine
CAS Number 33630-99-8
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
SMILES Nc1cccc[nH]1=O
pKa (Calculated) ~3.5 (amine), ~11.6 (amide/OH)
H-Bond Donors 2 (Amine NH₂, Amide NH)
H-Bond Acceptors 1 (Carbonyl O)
Structural Dynamics: Tautomerism

In the solid state and in polar solvents (like water or DMSO), the 2-pyridone (lactam) tautomer predominates due to the stabilization energy of the amide resonance and intermolecular hydrogen bonding. In the gas phase or non-polar solvents, the 2-hydroxypyridine (lactim) form may become significant. For drug discovery, the lactam form is the relevant pharmacophore for binding to the hinge region of kinases.

Tautomerism Lactam 2-Pyridone Form (Lactam) Predominant in Polar Solvents Lactim 2-Hydroxypyridine Form (Lactim) Minor in Aqueous Media Lactam->Lactim  Proton Transfer  

Figure 1: Tautomeric equilibrium between the lactam (left) and lactim (right) forms.[1] The lactam form is the primary species in physiological conditions.

Synthetic Pathways & Experimental Protocol

The most robust industrial and laboratory-scale synthesis involves the nitration of 2-hydroxypyridine followed by chemoselective reduction. Direct amination of 2-pyridone is difficult due to electron deficiency; thus, the nitro-reduction pathway is preferred.

Synthesis Workflow

Synthesis Start 2-Hydroxypyridine Step1 Nitration (HNO3, H2SO4) Start->Step1 Inter 3-Nitro-2-pyridone (Intermediate) Step1->Inter Step2 Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Final 3-Aminopyridin-2(1H)-one (Target) Step2->Final

Figure 2: Step-wise synthesis from commercially available 2-hydroxypyridine.

Detailed Experimental Protocol

Objective: Reduction of 3-nitro-2-pyridone to 3-amino-2-pyridone via Catalytic Hydrogenation. Note: This method avoids the iron waste associated with Fe/AcOH reduction and yields a cleaner product suitable for biological screening.

Reagents:

  • 3-Nitro-2-pyridone (1.0 eq)[2]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (MeOH) (Solvent volume: ~10 mL per gram of substrate)[3]

  • Hydrogen gas (H₂) (Balloon pressure or 1 atm)[3]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-nitro-2-pyridone (e.g., 1.40 g, 10 mmol) in anhydrous Methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (140 mg, 10 wt%) under a nitrogen atmosphere. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with nitrogen gas for 5 minutes, then switch to a hydrogen atmosphere using a balloon filled with H₂.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2–4 hours. Monitor reaction progress by TLC (eluent: 10% MeOH in DCM) or LC-MS. The yellow color of the nitro compound should fade to a colorless or pale suspension.

  • Work-up: Once consumption of the starting material is complete, flush the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with warm Methanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude 3-amino-2-pyridone as a solid.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Yield: Typically 85–95%. Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent proton and the appearance of a broad amine signal (~4.0–5.0 ppm).

  • MS (ESI+): [M+H]+ = 111.1.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 3-aminopyridin-2-one scaffold mimics the adenosine ring of ATP. The lactam unit (NH and C=O) acts as a donor-acceptor pair that can form hydrogen bonds with the "hinge" region backbone of kinases.

  • Donor (NH): Binds to the backbone carbonyl of the hinge residue.

  • Acceptor (C=O): Binds to the backbone amide nitrogen of the hinge residue.

  • 3-Amino Group: Provides a vector for growing the molecule into the solvent-exposed region or the hydrophobic pocket, often derivatized into an amide or urea.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (110 Da), this molecule is an ideal "fragment" starting point.

  • Ligand Efficiency (LE): High. A small number of heavy atoms (8) with potential for 3 high-quality H-bonds.

  • Case Study: Researchers have utilized this scaffold to develop inhibitors for MPS1 (Monopolar Spindle 1) and Aurora kinases , which are critical regulators of mitosis. Derivatization at the C5 position (via bromination and Suzuki coupling) allows for rapid library generation.

Peptidomimetics

The rigid planarity of the pyridone ring allows it to constrain peptide backbones. When incorporated into a peptide chain, the 3-amino-2-pyridone unit can induce a beta-turn conformation, stabilizing secondary structures essential for protein-protein interaction (PPI) inhibition.

References

  • PubChem. 3-Amino-2-hydroxypyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry Letters.[4] Available at: [Link]

  • Organic Syntheses. 3-Aminopyridine (General Nitro Reduction Methodologies). Org.[5][6][7] Synth. Coll. Vol. 7, p. 27. Available at: [Link]

  • WuXi Biology. Tautomerism: 2-Hydroxypyridine vs 2-Pyridone. Available at: [Link]

Sources

The Pivotal Role of 3-Amino-2-pyridone in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 3-amino-2-pyridone, a critical heterocyclic building block in the landscape of pharmaceutical development. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the synthesis, chemical behavior, and strategic applications of this versatile intermediate. We will delve into the causality behind synthetic choices and provide actionable protocols, moving beyond a mere recitation of facts to offer field-proven insights into its practical utility.

Introduction: The Strategic Importance of the Pyridinone Scaffold

The 2-pyridone motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity for diverse functionalization, makes it a cornerstone of modern drug design.[1] Among its derivatives, 3-amino-2-pyridone stands out as a particularly valuable intermediate due to the strategic placement of its amino group, which serves as a versatile handle for constructing more complex molecular architectures.

This guide will focus on the core attributes of 3-amino-2-pyridone, providing a comprehensive overview of its chemical properties, synthesis, and its instrumental role in the development of key pharmaceutical agents.

Physicochemical and Safety Profile of 3-Amino-2-pyridone

A thorough understanding of a starting material's properties is fundamental to its effective and safe utilization.

Chemical and Physical Properties

3-Amino-2-pyridone, also known as 3-amino-2(1H)-pyridinone, exists in tautomeric equilibrium with 3-amino-2-hydroxypyridine, although the pyridone form is generally favored. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₅H₆N₂O[3]
Molecular Weight 110.11 g/mol [3]
Appearance White to brown crystalline powder[4]
Melting Point 118-130 °C[4]
Water Solubility Slightly soluble[4]
pKa 13.87 ± 0.10 (Predicted)[4]

Table 1: Key physicochemical properties of 3-amino-2-pyridone.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling 3-amino-2-pyridone. It is classified as an irritant, causing skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3][5]

Key GHS Hazard Statements:

  • H315: Causes skin irritation[3][5]

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[3][5]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Avoid breathing dust.[5]

  • Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) as it can be hygroscopic.[4][6]

Synthesis of 3-Amino-2-pyridone: A Practical Approach

The synthesis of 3-amino-2-pyridone can be achieved through various routes. A common and efficient laboratory-scale method involves the reduction of 3-nitro-2(1H)-pyridone. This choice is predicated on the ready availability of the starting material and the high yield and purity of the final product.

Synthesis via Reduction of 3-Nitro-2(1H)-pyridone

This method employs a catalytic hydrogenation, a clean and effective reduction technique.

G A 3-Nitro-2(1H)-pyridone B 3-Amino-2-pyridone A->B H₂, Pd/C Methanol, RT G cluster_0 Synthesis of Amrinone cluster_1 Derivatization for Milrinone A 3-Amino-2-pyridone C Amrinone (5-Amino-[3,4'-bipyridin]-6(1H)-one) A->C B γ-Picoline B->C D Acetonitrile E Milrinone D->E F 1-(4-pyridinyl)-2-propanone F->E

Sources

Methodological & Application

synthesis of 3-aminopyridin-2(1H)-one from 3-nitropyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 3-Aminopyridin-2(1H)-one

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 3-aminopyridin-2(1H)-one from its nitro precursor, 3-nitropyridin-2-one. The 3-aminopyridin-2(1H)-one scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical building block for a multitude of therapeutic agents, particularly in the development of kinase inhibitors for oncology and autoimmune diseases.[1][2] This document outlines a robust and reproducible protocol centered on the catalytic hydrogenation of the nitro group, a cornerstone transformation in medicinal chemistry. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting. The guide is designed for researchers, chemists, and drug development professionals seeking a reliable method for accessing this high-value intermediate.

Introduction: The Significance of the 3-Aminopyridin-2(1H)-one Core

The 3-aminopyridin-2(1H)-one moiety is a bio-isosterically important scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features, including a hydrogen bond donor (amine) and acceptor (carbonyl), allow it to form key interactions within the ATP-binding sites of various protein kinases.[2] Consequently, this core is integral to the design of potent and selective inhibitors targeting kinases such as Interleukin-2 inducible T-cell kinase (Itk) and Monopolar Spindle 1 (MPS1), which are implicated in inflammatory diseases and cancer, respectively.[1][2]

The conversion of an aromatic nitro group to an amine is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals.[3] Among the various methods available, catalytic hydrogenation using palladium on carbon (Pd/C) stands out for its high efficiency, chemoselectivity, and generally clean reaction profiles, making it the method of choice for this transformation.[4] This protocol provides a validated and scalable procedure for this specific synthesis, ensuring high yield and purity of the final product.

Reaction Principle and Mechanism

The synthesis proceeds via the reduction of the aromatic nitro group of 3-nitropyridin-2-one to a primary amine using molecular hydrogen in the presence of a palladium on carbon (Pd/C) catalyst.

Overall Reaction Scheme:

The mechanism of catalytic hydrogenation of a nitro group on a palladium surface is a multi-step process involving heterogeneous catalysis.[5][6]

  • Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms. The substrate, 3-nitropyridin-2-one, also adsorbs onto the catalyst surface, bringing the nitro group in proximity to the activated hydrogen atoms.

  • Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. This is believed to occur via intermediate species such as the nitroso (-NO) and hydroxylamine (-NHOH) groups. Each step involves the transfer of hydrogen atoms from the palladium surface to the nitrogen and oxygen atoms of the functional group.

  • Desorption: Once the reduction is complete, the final product, 3-aminopyridin-2(1H)-one, has a lower affinity for the catalyst surface and desorbs back into the solution, freeing the catalytic sites for the next reaction cycle.

This process is highly effective for both aromatic and aliphatic nitro compounds and is favored for its operational simplicity and the high purity of the resulting amines.[4]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.FormulaMW ( g/mol )
3-Nitropyridin-2(1H)-one≥98%Sigma-Aldrich6332-56-5C₅H₄N₂O₃140.10
Palladium on Carbon (10 wt%)Degussa typeStrem Chemicals7440-05-3Pd/C-
Methanol (MeOH)AnhydrousFisher Scientific67-56-1CH₄O32.04
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6C₄H₈O₂88.11
HexanesACS GradeVWR110-54-3C₆H₁₄86.18
Celite® 545-Sigma-Aldrich61790-53-2--
Hydrogen (H₂) GasHigh PurityAirgas1333-74-0H₂2.02
Nitrogen (N₂) GasHigh PurityAirgas7727-37-9N₂28.01

Equipment:

  • Parr Hydrogenation Apparatus or a heavy-walled, round-bottom flask

  • Magnetic stirrer and stir bars

  • Hydrogen gas balloon (if not using a Parr apparatus)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

  • NMR spectrometer, Mass spectrometer, Melting point apparatus

Step-by-Step Synthesis Procedure

A. Reaction Setup and Hydrogenation

  • To a 250 mL heavy-walled hydrogenation flask, add 3-nitropyridin-2-one (5.00 g, 35.7 mmol).

  • Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the starting material is fully dissolved.

  • Under a gentle stream of nitrogen , carefully add 10% palladium on carbon (0.50 g, 10 wt% of substrate). Causality Note: The catalyst is added under an inert atmosphere to prevent it from coming into contact with flammable solvents in the presence of air, which could be a fire hazard.

  • Seal the flask securely. If using a Parr apparatus, attach it to the shaker. If using a balloon, attach a three-way stopcock.

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure the atmosphere is inert.

  • Evacuate the flask one final time and backfill with hydrogen gas. If using a balloon, inflate a robust balloon with hydrogen and attach it to the stopcock. If using a Parr apparatus, pressurize the vessel to 50 psi with hydrogen.

  • Begin vigorous stirring. The reaction is mildly exothermic. Monitor the reaction progress by observing the uptake of hydrogen (pressure drop in a Parr system or deflation of the balloon).

  • Continue the reaction for 4-6 hours, or until hydrogen uptake ceases.

B. Reaction Monitoring

  • To check for completion, carefully vent the hydrogen, flush the system with nitrogen, and take a small aliquot of the reaction mixture.

  • Filter the aliquot through a small plug of Celite® to remove the catalyst.

  • Spot the filtered solution on a TLC plate and elute with a mobile phase of 95:5 Dichloromethane/Methanol.

  • Visualize the plate under UV light (254 nm). The product, 3-aminopyridin-2(1H)-one, will have a lower Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

C. Work-up and Purification

  • Once the reaction is complete, carefully vent the hydrogen atmosphere and thoroughly purge the flask with nitrogen gas. Safety Critical: This step is crucial as the Pd/C catalyst is pyrophoric, especially when saturated with hydrogen.

  • Set up a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick) over a piece of filter paper. Wet the Celite® pad with a small amount of methanol.

  • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the filter cake with additional methanol (3 x 20 mL) to ensure all product is collected.

  • Important: Do not allow the filter cake to dry completely in the open air. Immediately after filtration, quench the catalyst by carefully and slowly adding water to the funnel containing the Celite® pad.

  • Combine the methanolic filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a solid residue.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield a pale yellow or off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and absence of starting material.

  • Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺: 111.05).

  • Melting Point: To assess purity.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Flask: 3-Nitropyridin-2-one + Methanol B Add Pd/C Catalyst (under N2) A->B C Purge with N2, then introduce H2 (50 psi or Balloon) B->C D Vigorous Stirring (4-6 hours) C->D E Monitor by TLC D->E F Purge with N2 E->F G Filter through Celite® (Quench Catalyst) F->G H Solvent Evaporation G->H I Recrystallization (EtOAc/Hexanes) H->I J Characterization: NMR, MS, MP I->J

Caption: Experimental workflow for the synthesis of 3-aminopyridin-2(1H)-one.

Results and Discussion

Following the protocol described above typically yields the desired product with high purity and in good yield.

ParameterTypical Result
Reaction Scale 5.0 g
Yield 85-95%
Appearance Off-white to pale yellow solid
Purity (by ¹H NMR) >98%
Melting Point 168-171 °C
Rationale for Experimental Choices
  • Catalyst: 10% Palladium on carbon is the catalyst of choice due to its high activity and selectivity for the reduction of aromatic nitro groups, even in the presence of other potentially reducible functional groups.[3] The 10 wt% loading provides a good balance between reaction rate and cost.

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the hydrogenation conditions. Ethanol can also be used effectively.

  • Hydrogen Pressure: While a Parr apparatus at 50 psi provides a faster reaction rate, atmospheric pressure hydrogenation using a balloon is also effective and often more convenient for small-scale laboratory synthesis, albeit requiring a longer reaction time.

  • Work-up: The use of Celite® for filtration is critical. It prevents the fine Pd/C particles from passing through and provides a safer medium for handling the pyrophoric catalyst. Quenching the used catalyst with water immediately after filtration is a mandatory safety step.

Troubleshooting and Common Pitfalls
IssuePotential Cause(s)Recommended Solution(s)
Incomplete or Stalled Reaction 1. Inactive catalyst (old or poorly stored).2. Insufficient hydrogen supply.3. Poor stirring/mixing.1. Use fresh, high-quality catalyst.2. Ensure the system is leak-free and the hydrogen source is adequate.3. Increase the stirring rate to ensure good contact between the substrate, catalyst, and hydrogen.
Low Yield 1. Incomplete reaction.2. Mechanical losses during filtration and transfer.3. Product adsorption onto the catalyst.1. Monitor the reaction to completion via TLC.2. Be meticulous during transfers.3. Thoroughly wash the catalyst filter cake with the reaction solvent to recover all adsorbed product.
Product Contamination (Dark Color) Formation of byproducts due to over-reduction or side reactions.Ensure the reaction is not run for an excessive amount of time after completion. Purification by recrystallization or a short silica gel plug should remove colored impurities.

Safety Considerations

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon Catalyst: Used Pd/C catalyst is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry. It must be kept wet with solvent at all times during handling and should be quenched carefully with water immediately after filtration.

  • Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact. All solvent handling should be performed in a fume hood.

  • Pressure: If using a Parr hydrogenation apparatus, ensure the equipment is properly maintained and operated within its pressure limits. Always use a blast shield.

References

  • Preparation method of 3-aminopyridine. (CN111170937A). Google Patents.
  • 3-aminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of 3-nitropyridine (III). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. Retrieved from [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. Retrieved from [Link]

  • Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. (WO2011160037A2). Google Patents.
  • 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Retrieved from [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Retrieved from [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Retrieved from [Link]

  • 3-Nitro-2(1H)-pyridinone. PubChem. Retrieved from [Link]

  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. (US4952697A). Google Patents.
  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ResearchGate. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (EP0825979B1). Google Patents.
  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]

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Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-2-aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Aryl-2-aminopyridine Scaffolds

The 3-aryl-2-aminopyridine motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The strategic introduction of an aryl group at the C3 position of the pyridine ring allows for the fine-tuning of steric and electronic properties, profoundly influencing molecular interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging the crucial C(sp²)-C(sp²) bond required to construct these architectures.[1]

This guide provides a detailed protocol and in-depth scientific rationale for performing the Suzuki-Miyaura coupling on 3-halo-2-aminopyridine substrates. We will delve into the mechanistic nuances, critical reaction parameters, and field-proven strategies to overcome the unique challenges presented by this electron-rich, bidentate heterocyclic system. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of 3-aryl-2-aminopyridine derivatives.

Mechanistic Considerations & The Aminopyridine Challenge

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination, orchestrated by a palladium catalyst.[2] However, the 3-amino-2-pyridone substrate introduces specific challenges that must be addressed for a successful transformation.

  • Catalyst Inhibition: The substrate contains two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—both of which possess lone pairs of electrons. These can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes, thus arresting the catalytic cycle.[3] The selection of bulky, electron-rich phosphine ligands is critical to mitigate this effect by sterically hindering such unproductive coordination.

  • Substrate Reactivity: The electron-donating nature of the amino group increases the electron density of the pyridine ring, which can decrease the reactivity of the C-X (X = Br, I) bond towards the initial, often rate-limiting, oxidative addition step.

  • Protodeboronation: A common side reaction is the hydrolysis of the boronic acid coupling partner to the corresponding arene.[4] This is particularly problematic with electron-deficient or heteroaryl boronic acids and can be exacerbated by prolonged reaction times or the presence of excess water. Using boronic esters (e.g., pinacol esters) or carefully controlling the amount of water can minimize this pathway.

Visualizing the Catalytic Pathway

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key steps.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_intermediate R¹-Pd(II)Ln-X OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation [R²-B(OR)₂(Base)]⁻ PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product_out R¹-R² (Product) RedElim->Product_out R1X_in R¹-X (3-Halo-2-aminopyridine) R2B_in R²-B(OR)₂ (Boronic Acid/Ester) Base_in Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 3-bromo-2-aminopyridine and is a robust starting point for various 3-amino-2-pyridone derivatives. Optimization may be required depending on the specific boronic acid used.

Materials & Reagents
  • Substrate: 3-Bromo-2-aminopyridine (or related pyridone derivative) (1.0 eq)

  • Boronic Acid/Ester: Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium Pre-catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)

  • Ligand: XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 - 0.10 eq)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Reaction Vessel: Microwave vial or Schlenk tube equipped with a magnetic stir bar

  • Workup Reagents: Ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel

Experimental Workflow

Experimental_Workflow start Start reagents 1. Reagent Preparation Combine 3-halo-2-aminopyridine, boronic acid, K₃PO₄, Pd(OAc)₂, and XPhos in a reaction vessel. start->reagents atmosphere 2. Inert Atmosphere Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. reagents->atmosphere solvent 3. Solvent Addition Add degassed anhydrous solvent via syringe. atmosphere->solvent reaction 4. Reaction Heat the mixture at 80-110 °C (or via microwave irradiation) until completion (monitor by TLC/LC-MS). solvent->reaction workup 5. Aqueous Workup Cool to RT, dilute with ethyl acetate, wash with water and brine. reaction->workup purification 6. Purification Dry the organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography. workup->purification end End Product purification->end

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Vessel Preparation: To a dry microwave vial or Schlenk tube containing a magnetic stir bar, add the 3-halo-2-aminopyridine (e.g., 1.0 mmol, 173 mg), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19 mg).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add degassed, anhydrous toluene (or 1,4-dioxane) to the vessel to achieve a substrate concentration of approximately 0.1-0.2 M (e.g., 5-10 mL for a 1.0 mmol reaction).

  • Reaction: Place the vessel in a preheated oil bath at 100 °C (or use a microwave reactor with a set temperature of 110-140 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-18 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-aminopyridine product.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions and considerations for the Suzuki-Miyaura coupling of aminopyridine halides. These serve as a valuable starting point for optimization.

ParameterRecommended ConditionRationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These Pd(II) and Pd(0) sources are common, stable pre-catalysts that are readily reduced in situ to the active Pd(0) species.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl monophosphine ligands are highly effective.[5] They promote fast oxidative addition and reductive elimination while preventing catalyst inhibition by the aminopyridine substrate.
Base K₃PO₄, Cs₂CO₃A moderately strong, non-nucleophilic inorganic base is required to activate the boronic acid for transmetalation.[6] K₃PO₄ is often an excellent choice for these substrates.
Solvent Toluene, 1,4-Dioxane, DMEAnhydrous, non-protic solvents are preferred to minimize the side reaction of protodeboronation. The solvent must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80 - 110 °C (Conventional)Elevated temperatures are typically necessary to drive the reaction, particularly the oxidative addition step with electron-rich aminopyridines. Microwave irradiation can often shorten reaction times significantly.
Boron Source Boronic Acid / Pinacol EsterPinacol esters offer greater stability against protodeboronation compared to boronic acids, which can be beneficial for challenging couplings or with sensitive substrates.

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxygen).2. Ineffective ligand/base combination.3. Insufficient temperature.1. Ensure rigorous degassing of solvent and inert atmosphere.2. Screen alternative bulky phosphine ligands (e.g., SPhos) or a stronger base (e.g., Cs₂CO₃).3. Increase reaction temperature or switch to microwave heating.
Significant Protodeboronation 1. Presence of water.2. Boronic acid instability.1. Use anhydrous solvents and reagents. Dry the base if necessary.2. Switch from the boronic acid to the corresponding pinacol ester. Use a slight excess (1.2 eq) of the boron reagent.
Formation of Homocoupled Byproducts 1. Inefficient cross-coupling.2. Oxygen contamination.1. Increase catalyst or ligand loading slightly.2. Ensure the reaction is maintained under a strict inert atmosphere.
Low Yield after Purification 1. Product is polar and adsorbs to silica gel.2. Incomplete reaction.1. Deactivate the silica gel with triethylamine (0.5-1% in the eluent) during chromatography.2. Allow the reaction to run for a longer duration or increase the temperature.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 5, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–391. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • Kim, H., Lee, C. (2003). Regiocontrolled Suzuki–Miyaura Couplings of 3,5-Dibromo-2-pyrone. Bulletin of the Korean Chemical Society, 24(11), 1573-1574. Available at: [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(9), 3116-3126. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Buchwald, S. L. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

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Application Notes and Protocols: Utilizing 3-Amino-2-Pyridone for Peptide Bond Isostere Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Robust Peptidomimetics

Peptides are central to a vast array of biological processes, making them highly attractive candidates for therapeutic development. However, their clinical utility is often hampered by inherent weaknesses, primarily their susceptibility to proteolytic degradation and conformational flexibility, which can lead to poor bioavailability and reduced target affinity. To overcome these limitations, medicinal chemists employ the strategy of creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties. A key approach in this endeavor is the design of peptide bond isosteres, which replace the labile amide bond with a more robust chemical scaffold.[1]

This guide focuses on the application of the 3-amino-2-pyridone scaffold as a conformationally constrained dipeptide isostere. This unique heterocyclic system offers a compelling set of advantages for the modern drug developer. By locking a portion of the peptide backbone into a defined geometry, the 3-amino-2-pyridone moiety can pre-organize the peptide into a bioactive conformation, such as a β-turn, which is a common recognition motif in protein-protein interactions.[2][3][4] Furthermore, the pyridone ring system is inherently resistant to cleavage by proteases, thereby significantly enhancing the metabolic stability of the resulting peptidomimetic.[1][5]

This document provides a comprehensive overview of the rationale, synthetic strategies, and characterization methods for incorporating the 3-amino-2-pyridone isostere into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

The 3-Amino-2-Pyridone Scaffold: A Privileged Structure

The 3-amino-2-pyridone core is designed to replace an i+1 and i+2 dipeptide residue within a peptide sequence. Its rigid, planar structure effectively mimics the geometry of a β-turn, a common secondary structure where the peptide chain reverses its direction.[2] This conformational constraint can lead to a significant reduction in the entropic penalty upon binding to a receptor, potentially increasing binding affinity and selectivity.

Diagram 1: The 3-Amino-2-Pyridone Isostere Concept

A conceptual diagram illustrating the replacement of two amino acid residues in a β-turn with a rigid 3-amino-2-pyridone scaffold.

Part 1: Synthesis of the Fmoc-Protected Building Block

Successful incorporation of the 3-amino-2-pyridone isostere via Fmoc-SPPS requires a custom-synthesized, orthogonally protected building block. This building block must possess three key features:

  • An Fmoc-protected amine for chain elongation.

  • A free carboxylic acid (or a group that can be converted to one) for coupling to the resin-bound peptide.

  • Appropriate protection on the pyridone ring nitrogen to prevent side reactions, if necessary.

The following is a representative, multi-step synthetic protocol to generate a suitable building block, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-oxo-1,2-dihydropyridin-3-yl)acetic acid . This protocol is based on established synthetic methodologies for pyridone and protected amino acid synthesis.[6]

Diagram 2: Synthetic Workflow for the Fmoc-3-Amino-2-Pyridone Building Block

workflow start Commercially Available 3-Amino-2-hydroxypyridine step1 Step 1: N-Protection (e.g., Boc anhydride) start->step1 Protection of pyridone N-H step2 Step 2: Glyoxylate Condensation (Glyoxylic acid, base) step1->step2 Formation of α-hydroxy acid step3 Step 3: Fmoc Protection (Fmoc-OSu) step2->step3 Protection of α-amino group step4 Step 4: Selective Deprotection (TFA) step3->step4 Removal of N-Boc group product Final Building Block: Fmoc-3-Amino-2-pyridone Carboxylic Acid step4->product Yields final product

A generalized workflow for the synthesis of the Fmoc-protected 3-amino-2-pyridone building block.

Protocol 1.1: Synthesis of the Fmoc-Protected 3-Amino-2-Pyridone Building Block

Materials:

  • 3-Amino-2-hydroxypyridine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Glyoxylic acid monohydrate

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Trifluoroacetic acid (TFA)

  • Standard solvents for extraction and chromatography (Ethyl acetate, hexane, etc.)

Procedure:

  • N-Protection of the Pyridone:

    • Dissolve 3-amino-2-hydroxypyridine (1.0 eq) in DCM.

    • Add TEA (2.2 eq) and cool the solution to 0 °C.

    • Add (Boc)₂O (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting N-Boc-3-amino-2-pyridone by flash chromatography.

  • Condensation with Glyoxylic Acid:

    • Dissolve the N-Boc-3-amino-2-pyridone (1.0 eq) and glyoxylic acid monohydrate (1.5 eq) in an appropriate solvent (e.g., a mixture of water and dioxane).

    • Add a suitable base (e.g., LiOH) and stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the racemic α-amino-α-(N-Boc-2-pyridone)acetic acid derivative.

  • Fmoc Protection of the α-Amine:

    • Dissolve the product from the previous step (1.0 eq) in a mixture of acetone and water.

    • Add NaHCO₃ (3.0 eq) followed by Fmoc-OSu (1.2 eq).

    • Stir at room temperature for 12 hours.

    • Remove acetone under reduced pressure, dilute with water, and wash with ether.

    • Acidify the aqueous layer with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield the di-protected intermediate.

  • Selective Deprotection of the Pyridone Nitrogen:

    • Dissolve the di-protected intermediate in a solution of 50% TFA in DCM.

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.

    • Purify the final product, (S/R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-oxo-1,2-dihydropyridin-3-yl)acetic acid , by flash chromatography or preparative HPLC. Chiral separation may be performed at this stage if required.

Part 2: Incorporation into Peptides via Fmoc-SPPS

With the custom building block in hand, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[7] The following protocol outlines the manual solid-phase synthesis of a model hexapeptide, Ac-Gly-Ala-(3-APyO)-Val-Phe-NH₂, where (3-APyO) represents the 3-amino-2-pyridone isostere.

Diagram 3: SPPS Cycle for Incorporating the 3-Amino-2-Pyridone Building Block

spss_cycle cluster_0 Standard SPPS Cycle cluster_1 Isostere Incorporation Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Repeat for each AA CustomCoupling Pyridone Coupling (Fmoc-3-APyO-OH, HATU, DIPEA) Wash1->CustomCoupling Couple Building Block Wash2 Wash (DMF) Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA CustomCoupling->Wash2 Start Resin-Bound Peptide (Free Amine) Start->Wash1 Start Cycle

The SPPS cycle, highlighting the specific coupling step for the 3-amino-2-pyridone building block.

Protocol 2.1: Manual Fmoc-SPPS of a Model Peptide

Materials:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Gly-OH)

  • Fmoc-3-Amino-2-pyridone building block (from Protocol 1.1)

  • Coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Capping solution: Acetic anhydride/DIPEA/DMF

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a fritted syringe.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Perform Fmoc deprotection on the resin.

    • Couple Fmoc-Phe-OH (4 eq) using HCTU (3.9 eq) and DIPEA (8 eq) in DMF for 1 hour.

    • Confirm coupling completion with a Kaiser test. Wash the resin.

  • Chain Elongation (Fmoc-Val-OH): Repeat the deprotection and coupling cycle for Fmoc-Val-OH.

  • Incorporation of the 3-Amino-2-Pyridone Isostere:

    • Deprotect the N-terminal Fmoc group of the resin-bound Val.

    • In a separate vial, pre-activate the Fmoc-3-Amino-2-pyridone building block (2 eq) with HATU (1.9 eq) and DIPEA (4 eq) in DMF for 5 minutes.

    • Add the activated solution to the resin and couple for 2-4 hours. Note: Due to the potentially sterically hindered nature of the building block, a stronger coupling agent like HATU and extended coupling times are recommended.

    • Monitor the reaction by Kaiser test. If incomplete, a second coupling may be necessary.

    • Wash the resin thoroughly with DMF and DCM.

  • Continue Chain Elongation: Repeat the standard deprotection and coupling cycles for Fmoc-Ala-OH and Fmoc-Gly-OH.

  • N-terminal Acetylation:

    • Perform the final Fmoc deprotection.

    • Treat the resin with a capping solution (e.g., 1:2:7 acetic anhydride:DIPEA:DMF) for 30 minutes.

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Part 3: Characterization and Analysis

Thorough characterization is essential to confirm the successful synthesis and to understand the structural and functional consequences of incorporating the 3-amino-2-pyridone isostere.

Mass Spectrometry

Mass spectrometry is the primary tool for confirming the correct mass of the synthesized peptide.

| Table 1: Representative Mass Spectrometry Data for Ac-Gly-Ala-(3-APyO)-Val-Phe-NH₂ | | :--- | :--- | :--- | | Parameter | Theoretical Value | Observed Value (Example) | | Molecular Formula | C₃₂H₄₁N₇O₇ | - | | Monoisotopic Mass | 651.3068 g/mol | - | | Calculated [M+H]⁺ | 652.3140 m/z | 652.3145 m/z | | Calculated [M+Na]⁺ | 674.2960 m/z | 674.2964 m/z |

Note: The observed values are hypothetical and should be confirmed experimentally.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is invaluable for elucidating the three-dimensional structure of the peptidomimetic in solution.[8] The key is to find evidence for the β-turn conformation induced by the pyridone scaffold.

Key NMR Experiments:

  • 1D ¹H NMR: To observe the overall complexity and dispersion of proton signals. A wide dispersion of amide proton signals is often indicative of a well-defined structure.

  • 2D TOCSY: To identify the spin systems of individual amino acid residues.

  • 2D NOESY: Crucial for identifying through-space proximities between protons. The presence of a NOE cross-peak between the NH proton of the residue at position i+3 and the α-proton of the residue at position i+2 is a hallmark of a β-turn.

  • Temperature Coefficient Studies: Amide protons involved in intramolecular hydrogen bonds (as expected in a stable β-turn) will exhibit a smaller change in chemical shift with increasing temperature compared to solvent-exposed protons.

| Table 2: Expected NMR Signatures for a β-Turn Conformation | | :--- | :--- | | Observation | Interpretation | | Strong dαN(i+2, i+3) NOE | Proximity of αH of residue i+2 and NH of residue i+3, characteristic of a turn. | | Low temperature coefficient for the NH proton of residue i+3 | Indicates this proton is shielded from the solvent, likely due to involvement in an intramolecular H-bond. | | Upfield shift of the CαH of residue i+2 | Often observed in the i+2 position of a type II β-turn. |

Part 4: Assessing Proteolytic Stability

A primary motivation for using peptide bond isosteres is to enhance resistance to enzymatic degradation. A direct comparison with the native peptide sequence is the most effective way to validate this.

Protocol 4.1: Comparative Proteolytic Stability Assay

Materials:

  • Synthesized peptidomimetic (e.g., Ac-Gly-Ala-(3-APyO)-Val-Phe-NH₂)

  • Native control peptide (e.g., Ac-Gly-Ala-Ser-Gly -Val-Phe-NH₂)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or Human Serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a UV detector

Procedure:

  • Prepare Stock Solutions: Dissolve both the peptidomimetic and the native peptide in the reaction buffer to a final concentration of 1 mg/mL.

  • Initiate Digestion:

    • In separate microcentrifuge tubes, mix the peptide stock solution with the protease solution (e.g., a 1:100 enzyme:substrate ratio).

    • Incubate the reactions at 37 °C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time by integrating the peak area at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for both the native peptide and the peptidomimetic.

    • Calculate the half-life (t₁/₂) for each peptide under the assay conditions.

| Table 3: Hypothetical Proteolytic Stability Data (vs. Chymotrypsin) | | :--- | :--- | :--- | | Peptide | Sequence | Half-Life (t₁/₂) (hours) | | Native Peptide | Ac-Gly-Ala-Ser-Gly-Val-Phe-NH₂ | 1.5 | | Peptidomimetic | Ac-Gly-Ala-(3-APyO)-Val-Phe-NH₂ | > 48 |

The expected outcome is a significantly longer half-life for the peptidomimetic containing the 3-amino-2-pyridone isostere, demonstrating its effectiveness in preventing proteolytic cleavage.

Conclusion and Future Perspectives

The 3-amino-2-pyridone scaffold represents a powerful tool in the arsenal of the medicinal chemist for the design of next-generation peptide-based therapeutics. Its ability to enforce a β-turn conformation while simultaneously providing a shield against proteolytic degradation addresses two of the most significant challenges in peptide drug development. The synthetic protocols and analytical methods outlined in this guide provide a framework for the rational design, synthesis, and evaluation of novel peptidomimetics with potentially superior pharmacokinetic and pharmacodynamic profiles. Future work will undoubtedly focus on the development of a wider variety of substituted pyridone building blocks to allow for the mimicry of different dipeptide sequences and the fine-tuning of conformational and electronic properties to optimize biological activity.

References

  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. National Institutes of Health. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Fmoc solid phase peptide synthesis? - ResearchGate. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Available at: [Link]

  • Structural characterization of a β-turn mimic within a protein–protein interface. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Pyrrolinone-Based Peptidomimetics: “Let the Enzyme or Receptor be the Judge”. National Institutes of Health. Available at: [Link]

  • Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. Available at: [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]

  • Beta VI turns in peptides and proteins: a model peptide mimicry. PubMed. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

  • Figure 3. Three distinct conformations of peptide 3 with relevant... - ResearchGate. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Humana Press. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. Available at: [Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. National Institutes of Health. Available at: [Link]

  • Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study. MDPI. Available at: [Link]

  • peptide nmr. University of Zurich. Available at: [Link]

  • Restriction of a Peptide Turn Conformation and Conformational Analysis of Guanidino Group Using Arginine-Proline Fused Amino Acids: Application to Mini Atrial Natriuretic Peptide on Binding to the Receptor. ResearchGate. Available at: [Link]

  • Optimal peptide quantification via machine learning enhanced fragment ion ranking in DIA-MS proteomics. bioRxiv. Available at: [Link]

  • Novel fluoropeptidomimetics: synthesis, stability studies and protease inhibition. PubMed. Available at: [Link]

  • Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. National Institutes of Health. Available at: [Link]

  • Analyzing proteolytic stability and metabolic hotspots of therapeutic peptides in two rodent pulmonary fluids. ResearchGate. Available at: [Link]

  • Activity-Based Profiling of Proteases. Stanford Medicine. Available at: [Link]

  • An Unnatural Amino Acid that Mimics a Tripeptide β-Strand and Forms β-Sheetlike Hydrogen-Bonded Dimers. ResearchGate. Available at: [Link]

Sources

catalytic hydrogenation methods for 3-nitro-2-pyridone reduction

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic hydrogenation of 3-nitro-2-pyridone (also known as 3-nitropyridin-2(1H)-one) to 3-amino-2-pyridone . This transformation is a critical step in synthesizing bioactive scaffolds for kinase inhibitors (e.g., substituted 2-pyridones) and other pharmaceutical intermediates.

Part 1: Core Directive & Scientific Foundation

Executive Summary

The reduction of 3-nitro-2-pyridone is chemically distinct from standard nitrobenzene reductions due to the lactam-lactim tautomerism of the pyridone ring and the high polarity of the substrate. While standard catalytic hydrogenation (Pd/C, H₂) is the most efficient method, the resulting 3-amino-2-pyridone is highly electron-rich and susceptible to rapid oxidative degradation (turning from white to dark brown/black upon air exposure).

Key Success Factor: The protocol below prioritizes product stability by recommending the immediate isolation of the amine as a hydrochloride salt or storage under strictly inert conditions.

Mechanistic Insight
  • Tautomeric Equilibrium: In solution (especially methanol), the substrate exists in equilibrium between the 2-pyridone (major) and 2-hydroxypyridine (minor) forms. The hydrogenation occurs on the nitro group regardless of the tautomer, but the solubility profile is dictated by this polarity.

  • Reduction Pathway: The nitro group (-NO₂) adsorbs onto the Palladium surface and undergoes stepwise reduction:

    
    
    
  • Critical Failure Mode: Incomplete reduction often stalls at the hydroxylamine stage if the catalyst is poisoned by the basic pyridine nitrogen. This intermediate can disproportionate or condense to form azoxy dimers (colored impurities).

Part 2: Detailed Experimental Protocols

Method A: Low-Pressure Catalytic Hydrogenation (Standard)

Best for: High purity, gram-to-multigram scale, laboratory synthesis.

Materials:

  • Substrate: 3-Nitro-2-pyridone (CAS: 6332-56-5)

  • Catalyst: 10% Pd/C (50% water wet recommended to reduce pyrophoric risk)

  • Solvent: Methanol (HPLC grade, degassed)

  • Reagent: Hydrogen gas (balloon or low-pressure line)

  • Stabilizer (Optional but Recommended): HCl in Methanol (1.25 M)

Protocol Steps:

  • Preparation:

    • In a 3-neck round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-2-pyridone (1.0 equiv) in Methanol (20-30 volumes) .

    • Note: The substrate may not dissolve completely at room temperature initially; it will dissolve as the reaction proceeds and the more soluble amine forms.

  • Catalyst Addition (Inert Atmosphere):

    • Flush the flask with Nitrogen or Argon.

    • Carefully add 10% Pd/C (10 wt% loading relative to substrate) .[1]

    • Safety: Do not add dry catalyst to solvent in the presence of air. Wet the catalyst with a small amount of water or add under inert flow.

  • Hydrogenation:

    • Evacuate the flask (vacuum) and backfill with Hydrogen gas (balloon pressure is sufficient). Repeat this cycle 3 times.

    • Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: The reaction typically completes in 2–4 hours . The yellow suspension will turn into a clear (or slightly grey) solution.

    • QC Check: Use TLC (10% MeOH in DCM) or LC-MS to confirm consumption of starting material and absence of the hydroxylamine intermediate.

  • Workup (Anaerobic Priority):

    • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Crucial: Keep the filter cake wet with solvent to prevent the Pd/C from igniting.

    • Stabilization (Salt Formation): To the clear filtrate, immediately add 1.1 equiv of HCl (e.g., 4M in Dioxane or 1.25M in MeOH) .

    • Isolation: Concentrate the solvent under reduced pressure (Rotavap) at <40°C.

    • Precipitation: Triturate the residue with cold Diethyl Ether or Ethyl Acetate.

    • Product: Collect the 3-amino-2-pyridone hydrochloride as a white to off-white solid.[2] Store at 2–8°C under Argon.

Method B: Iron-Mediated Reduction (Alternative)

Best for: Scenarios where H₂ gas or noble metals are unavailable; avoids catalyst poisoning.

  • Suspend 3-nitro-2-pyridone in Ethanol/Water (3:1) .

  • Add Iron powder (3-4 equiv) and Ammonium Chloride (0.5 equiv) (or catalytic HCl).

  • Heat to reflux (approx. 70-80°C) for 1–2 hours.

  • Filter hot through Celite to remove iron oxides.

  • Basify filtrate slightly (pH 8-9) to precipitate inorganic salts, filter again, then acidify to isolate the amine salt.

Part 3: Visualization & Data

Reaction Workflow Diagram

HydrogenationWorkflow Start Start: 3-Nitro-2-pyridone Solvation Dissolve in MeOH (Degassed) Start->Solvation CatAdd Add 10% Pd/C (Under N2) Solvation->CatAdd H2Cycle H2 Purge (3x) Stir RT, 1 atm CatAdd->H2Cycle H2Cycle->H2Cycle Incomplete Monitor Monitor: LCMS/TLC Check for Hydroxylamine H2Cycle->Monitor Filter Filter (Celite) Remove Catalyst Monitor->Filter Complete Acidify Add HCl (1.1 eq) Form Stable Salt Filter->Acidify Critical Step Isolate Concentrate & Triturate Yield: 3-Amino-2-pyridone HCl Acidify->Isolate

Caption: Workflow for the catalytic hydrogenation and stabilization of 3-amino-2-pyridone.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning by pyridine N.Add 1-2 drops of Acetic Acid to the reaction mixture to protonate the pyridine nitrogen.
Colored Impurities Oxidation of product (air exposure).Perform filtration under N₂ flow; convert to HCl salt immediately.
Incomplete Reduction H₂ mass transfer limitation.Increase stirring speed; ensure balloon pressure is maintained.
Ignition at Filter Dry Pd/C is pyrophoric.Always keep the Celite pad wet with Methanol; dispose of in water immediately.

Part 4: References

  • Preparation of 3-amino-2-hydroxypyridine (3-amino-2-pyridone). Source: ChemicalBook / Patent Data. Protocol validation for Pd/C hydrogenation in Methanol.

  • Process for the catalytic hydrogenation of aromatic nitro compounds. Source: European Patent EP0825979B1. Details on suppressing hydroxylamine accumulation during nitro-reduction.

  • Synthesis of 3-amino-2-hydroxypyridine (Method using Fe/HCl). Source: CN103664764A. Alternative reduction method for halogenated derivatives, applicable to parent.

  • Stability of 3-Aminopyridine Derivatives. Source: BenchChem / PubChem Data. Safety and stability data regarding oxidation sensitivity of the amine.

Sources

Application Note: 3-Amino-2-Pyridone in C-H Activation and Catalysis

[1]

Executive Summary

3-amino-2-pyridone (and its N-protected derivatives) has emerged as a transformative ligand class in organometallic chemistry, particularly in Palladium(II)-catalyzed C–H activation.[1] Functioning as a bifunctional ligand , it mimics the coordination geometry of carboxylates (e.g., in Mono-N-Protected Amino Acid or MPAA ligands) but offers distinct electronic tunability and a rigid backbone. This guide details its coordination modes, mechanistic role in Concerted Metalation-Deprotonation (CMD), and provides validated protocols for complex synthesis and catalytic application.

Ligand Architecture & Coordination Chemistry

The "Carboxylate Surrogate" Concept

Unlike traditional phosphine or amine ligands that act purely as electron donors, 3-amino-2-pyridone acts as an X-type ligand in its deprotonated form (3-amino-2-pyridonate). It coordinates to metals (specifically Pd, Ru, Ir) through:

  • The Pyridine Nitrogen (

    
    ):  Acts as a 
    
    
    -donor.
  • The Exocyclic Oxygen (

    
    ):  Acts as a base/donor.
    

This

CMD mechanism
Tautomerism and Binding Modes

The ligand exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In catalysis, the pyridonate anion is the active species.

CoordinationModescluster_legendKey Feature: HemilabilityLigand3-Amino-2-Pyridone(Neutral)Anion3-Amino-2-Pyridonate(Anionic Active Species)Ligand->AnionDeprotonation(-H+)Mode_NOκ²-N,O Chelate(Mononuclear)Anion->Mode_NOPd(II) BindingMode_Bridgeμ-N,O Bridge(Dinuclear)Anion->Mode_BridgeDimerization(e.g., [Pd(μ-L)Cl]₂)HemilabilityThe N-Pd bond is strong,but the O-Pd bond is labile,allowing substrate access.

Figure 1: Ligand Activation and Coordination Modes. The transition from neutral precursor to anionic ligand is essential for metal binding.[2]

Mechanistic Insight: The CMD Pathway

The superiority of 3-amino-2-pyridone over simple acetates lies in its basicity and rigidity. In the CMD transition state:

  • The Palladium atom coordinates to the substrate's carbon.

  • The Pyridonate Oxygen accepts the proton from the C–H bond.

  • The rigid backbone prevents catalyst decomposition while maintaining the ideal geometry for proton transfer.

CatalyticCycleStartPd(OAc)₂ + Ligand(Pre-catalyst)ActiveL-Pd-X(Active Species)Start->ActiveLigand ExchangeCoordSubstrate Coordination(Agostic Interaction)Active->Coord+ Ar-HTSCMD Transition State(Rate Limiting)Coord->TSC-H CleavageProductReductive Elimination(C-C Bond Formation)TS->Product+ Coupling PartnerRegenRe-oxidation(Pd⁰ → Pdᴵᴵ)Product->RegenProduct ReleaseRegen->Active+ Oxidant

Figure 2: Catalytic Cycle for Pd-Catalyzed C-H Activation. The CMD Transition State (red) is the critical step facilitated by the pyridonate ligand.

Experimental Protocols

Protocol A: Synthesis of N-Protected 3-Amino-2-Pyridone Ligand

Target: N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide (Ac-AP)

Rationale: The free amine can poison the catalyst. Protecting the 3-amino group as an acetamide or sulfonamide is standard practice to modulate electronics and steric bulk.

  • Reagents: 3-amino-2-pyridone (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 3-amino-2-pyridone (1.10 g, 10 mmol) in dry pyridine (10 mL) at 0°C.

    • Add acetic anhydride (1.13 mL, 12 mmol) dropwise over 10 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Pour mixture into ice-cold water (50 mL). The product often precipitates. If not, extract with Ethyl Acetate (3 x 30 mL).

    • Purification: Recrystallize from Ethanol/Hexane.

  • Validation:

    
    H NMR (DMSO-
    
    
    ) should show the amide NH singlet around
    
    
    9.5 ppm and the disappearance of the broad
    
    
    signal.
Protocol B: In Situ Catalyst Generation & C-H Arylation

Target Application: Pd(II)-Catalyzed meta-C-H Arylation of Anilines/Phenols

Safety Note: Pd(OAc)

Materials:

  • Metal Source: Pd(OAc)

    
     (Trimeric, high purity).
    
  • Ligand: N-Protected 3-amino-2-pyridone (from Protocol A).

  • Substrate: e.g., N-isopropyl-2-methylaniline.

  • Coupling Partner: Aryl Iodide (Ar-I).[3]

  • Base: AgOAc (Silver Acetate) - acts as both base and halide scavenger.

  • Solvent: HFIP (Hexafluoroisopropanol) or Toluene.

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical Step):

    • In a 1-dram vial, mix Pd(OAc)

      
       (5.6 mg, 0.025 mmol, 10 mol%) and the Ligand (0.030 mmol, 12 mol%).
      
    • Add Toluene (0.5 mL) and heat to 60°C for 15 minutes.

    • Observation: The solution should turn from orange/brown suspension to a clear homogeneous yellow/orange solution. This confirms the breakdown of the Pd trimer and coordination of the pyridonate.

  • Reaction Assembly:

    • To the pre-complexed catalyst solution, add the Substrate (0.25 mmol) and Aryl Iodide (0.50 mmol, 2 equiv).

    • Add AgOAc (0.50 mmol, 2 equiv).

    • Seal the tube with a Teflon-lined cap.

  • Execution:

    • Stir vigorously at 100°C for 18–24 hours.

    • Monitoring: Check conversion via TLC or GC-MS. Look for the disappearance of the Aryl Iodide.

  • Workup:

    • Cool to RT. Filter through a short pad of Celite to remove AgI precipitates.

    • Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate and purify via Silica Gel Flash Chromatography.

Data Presentation & Troubleshooting

Representative Bond Metrics

Understanding the steric environment is crucial for ligand design.

Bond / ParameterTypical Value (Å / °)Significance
Pd – N (Pyridine) 2.00 – 2.05 ÅStrong

-donation anchors the ligand.
Pd – O (Exocyclic) 1.98 – 2.02 ÅSlightly shorter than Pd-N; labile enough for substrate entry.
N – Pd – O Angle ~78° – 81°Tight bite angle enforces specific geometry for CMD.
Pd...H Distance ~2.3 ÅIn the CMD transition state (calculated).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Inactive Pd trimer; Ligand not coordinated.Ensure "Pre-complexation" step (Protocol B, Step 1) is performed until solution is clear.
Pd Black Formation Catalyst decomposition; Lack of oxidant.Increase ligand loading to 15 mol%; Ensure AgOAc is dry and fresh.
Regioselectivity Loss Steric crowding or Temperature too high.Lower temperature to 80°C; Use a bulkier N-protecting group (e.g., Piv instead of Ac).

References

  • Ligand-Accelerated C-H Activation: Wang, P., et al. "Ligand-Accelerated Non-Directed C-H Functionalization of Arenes."[1] Nature, 2017.[1] Link

  • Pyridone Ligand Evolution: Zhuang, Z., et al. "From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation."[1][4] Accounts of Chemical Research, 2025.[4][5] Link (Verified via Source 1.7/1.18)

  • Synthesis of Pd-Amino Acid Complexes (Analogous Protocol): "Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline." MDPI, 2019. Link

  • Mechanism of CMD: Gorelsky, S. I., et al. "Mechanism of the Palladium-Catalyzed C-H Arylation." Journal of the American Chemical Society, 2008. Link

  • Bipyridone Complexes: "Shedding Light on the Precatalytic Mixture of Pd(OAc)2 and Cooperating Bipyridone Ligands." Chemistry - A European Journal, 2016. Link

Application Note: Functionalization of 3-Amino-2-Pyridone at the C-5 Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-2-pyridone scaffold is a privileged structural motif in medicinal chemistry, serving as a bioisostere for


-helical turns and a core pharmacophore in kinase inhibitors, GPCR ligands, and peptidomimetics (e.g., substituted dihydropyridinones). While the C-3 amino group provides a vector for hydrogen bonding or further derivatization, the C-5 position  offers a critical point for extending the carbon skeleton to modulate lipophilicity and target engagement.

This guide details the high-fidelity functionalization of 3-amino-2-pyridone at the C-5 position. Unlike simple pyridines, this system contains a push-pull electronic structure that requires careful orchestration of protecting groups and reagents to achieve regioselectivity. We present a validated workflow: Protection


 Electrophilic Halogenation 

Transition-Metal Cross-Coupling

Deprotection
.

Chemical Reactivity Profile & Mechanistic Logic

To successfully functionalize this scaffold, one must understand its electronic landscape. 3-Amino-2-pyridone exists in tautomeric equilibrium, but the 2-pyridone (lactam) form predominates in polar solvents and crystal structures.

Electronic Targeting
  • The Nucleophile (C-5): The 2-pyridone ring is electron-rich at positions C-3 and C-5 due to the mesomeric donation of the ring nitrogen (N-1). In 3-amino-2-pyridone, the C-3 position is sterically occluded and chemically substituted. Consequently, C-5 becomes the primary site for Electrophilic Aromatic Substitution (EAS).

  • The Directing Conflict: The C-3 amino group is a strong Electron Donating Group (EDG). It directs electrophiles ortho (to C-2 and C-4) and para (to C-6). However, the intrinsic reactivity of the pyridone enamine system strongly favors C-5 (beta to the nitrogen).

  • The Solution: Unprotected amines can lead to N-oxidation, catalyst poisoning, or competing N-halogenation. Masking the amine as an acetamide or carbamate (Boc) attenuates its electron-donating power slightly but protects the nitrogen, ensuring clean EAS at C-5.

Visualization of Reaction Logic

ReactivityLogic Start 3-Amino-2-Pyridone Conflict Reactivity Conflict: Free NH2 causes N-oxidation/poisoning Start->Conflict Direct Functionalization? Strategy Strategy: N-Protection Conflict->Strategy Requires Target C-5 Activated for EAS Strategy->Target Directs to

Figure 1: Decision logic for selecting the protection-first strategy to ensure C-5 regioselectivity.

Validated Protocols

Phase 1: N-Protection (The Shield)

Objective: Convert the free amine to an acetamide to prevent side reactions during halogenation.

Reagents: Acetic anhydride (


), Pyridine (solvent/base).
  • Dissolution: Suspend 3-amino-2-pyridone (10 mmol) in dry pyridine (20 mL).

  • Addition: Cool to 0°C. Add acetic anhydride (12 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

  • Workup: Pour the mixture into ice-water (100 mL). The product, N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide , typically precipitates as a solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >85%[1][2][3]

    • Checkpoint: Verify disappearance of the free amine peak in LCMS.

Phase 2: C-5 Bromination (The Activation)

Objective: Install a bromine handle at C-5 using N-Bromosuccinimide (NBS). This is superior to elemental bromine (


) for regiocontrol.

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.

  • Setup: Dissolve the N-protected intermediate (5 mmol) in MeCN (25 mL). DMF can be used if solubility is an issue.

  • Bromination: Add NBS (5.2 mmol, 1.05 equiv) portion-wise at 0°C.

    • Note: Protect from light to minimize radical side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to quench excess bromine species.
    
  • Isolation: Concentrate the solvent (if MeCN) or dilute with water (if DMF) to induce precipitation. Filter the solid 5-bromo-3-acetamido-2-pyridone .

    • Regioselectivity Check: 1H NMR should show two singlets (or doublets with small meta-coupling, J ~2.5 Hz) in the aromatic region, corresponding to H-4 and H-6. H-6 is typically more deshielded (downfield).

Phase 3: Suzuki-Miyaura Cross-Coupling (The Functionalization)

Objective: Form a C-C bond at C-5 using a boronic acid/ester.

Reagents: Aryl Boronic Acid (


), 

or

,

or

, Dioxane/Water (4:1).
  • Degassing: In a microwave vial or sealed tube, combine 5-bromo intermediate (1 mmol), Boronic acid (1.5 mmol), and Base (

    
    , 3 mmol). Suspend in Dioxane/Water (10 mL). Sparge with Argon for 10 minutes.
    
  • Catalyst: Add Pd catalyst (5-10 mol%). Seal immediately.

  • Heating: Heat to 90–100°C (oil bath) or 110°C (microwave) for 2–12 hours.

    • Mechanistic Insight: The electron-rich nature of the pyridone ring can make oxidative addition slower; substituted phosphine ligands (e.g., XPhos, SPhos) may boost yields for difficult substrates.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Activation cluster_2 Phase 3: Functionalization Step1 3-Amino-2-Pyridone + Ac2O / Pyridine Step2 Isolate N-Acetylated Intermediate Step1->Step2 Step3 Bromination (NBS, MeCN, 0°C) Step2->Step3 Step4 5-Bromo-3-acetamido- 2-pyridone Step3->Step4 Step5 Suzuki Coupling (R-B(OH)2, Pd-Cat) Step4->Step5 Step6 C-5 Substituted Product Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of C-5 functionalized 3-amino-2-pyridones.

Troubleshooting & Optimization

IssueProbable CauseSolution
Mixture of regioisomers during bromination Temperature too high or excess NBS used.Maintain 0°C strictly. Add NBS slowly. Use exactly 1.0–1.05 equivalents.
Low conversion in Suzuki Coupling Catalyst poisoning by amide/pyridone nitrogen.Switch to active Buchwald precatalysts (e.g., XPhos Pd G3). Ensure thorough degassing.
Solubility Issues Pyridones are prone to

-stacking and H-bonding.
Use polar aprotic solvents (DMF, DMSO, NMP) or protect the lactam Nitrogen (N-1) with a transient group (e.g., PMB or SEM) if necessary.
N-Alkylation vs. O-Alkylation Tautomeric ambiguity during further steps.If alkylating N-1, use mild bases (

) for N-selectivity; Ag salts favor O-alkylation.

Advanced Topic: Direct C-H Functionalization

For high-throughput library generation, Direct C-H Arylation avoids the bromination step.

  • Conditions:

    
     (10 mol%), 
    
    
    
    (oxidant/base), PivOH (30 mol%), Toluene/DMF, 110°C.
  • Mechanism: A Concerted Metallation-Deprotonation (CMD) pathway. The C-5 position is kinetically favored for palladation in 2-pyridones.

  • Note: This method is sensitive to steric bulk at the coupling partner and generally gives lower yields than the bromination-Suzuki route but is faster for screening.

References

  • Pyridone Scaffold in Drug Discovery

    • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Link

  • Bromination Regioselectivity

    • Regioselective Bromination of Aromatic Amines.[4] RSC Advances, 2013.[4] Link

  • Suzuki Coupling Protocols

    • Suzuki-Miyaura Cross-Coupling Reaction. TCI Chemicals Application Note. Link

  • C-H Activation of Pyridones

    • Site-selective C–H functionalization on 2-pyridones. Chemical Science, 2018. Link

  • Synthesis of 3-amino-2-pyridones

    • Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X-H Insertion.[5] J. Org.[2] Chem, 2023. Link

Sources

Application Note: High-Fidelity Solid-Phase Synthesis of 3-Amino-2-Pyridone Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The 3-amino-2-pyridone scaffold is a privileged structure in medicinal chemistry, widely utilized to design peptidomimetics that emulate


-strand or 

-turn secondary structures. Unlike flexible aliphatic peptides, the pyridone ring confers rigidity, reducing the entropic penalty upon binding to biological targets. Furthermore, the donor-acceptor-donor (D-A-D) hydrogen-bonding pattern of the ring system makes it an excellent mimic for peptide backbones in protein-protein interaction (PPI) inhibitors.

However, the incorporation of 3-amino-2-pyridone units via Solid-Phase Synthesis (SPS) presents distinct challenges compared to standard amino acids:

  • Reduced Nucleophilicity: The 3-amino group is an aromatic amine (aniline-like), significantly less nucleophilic than aliphatic

    
    -amines.
    
  • Steric Hindrance: Ortho-substitution and ring rigidity impede the approach of activated electrophiles.

  • Aggregation: These rigid, flat scaffolds have a high propensity for

    
    -
    
    
    
    stacking on-resin, leading to incomplete couplings.

This guide details a high-fidelity protocol designed to overcome these barriers, ensuring high purity and yield.

Strategic Planning: Resin & Reagents

Success relies on selecting the correct solid support and coupling chemistry before synthesis begins.[1]

Resin Selection

For peptidomimetics, the choice of resin dictates the C-terminal functionality and the aggregation potential.

  • Rink Amide MBHA Resin: Recommended for generating C-terminal amides. The MBHA (4-methylbenzhydrylamine) linker is more acid-sensitive than standard benzhydrylamine, allowing cleavage with 95% TFA, but stable enough for extended synthesis.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended if the final product requires a C-terminal acid or if the sequence is extremely prone to aggregation (low loading control is easier here).

The Building Block

The standard building block for these syntheses is an Fmoc-protected 3-amino-1-alkyl-2-pyridone-5-carboxylic acid .

  • N1-Alkylation: The ring nitrogen (N1) is typically alkylated (Methyl, Benzyl, Isobutyl) prior to SPS to mimic amino acid side chains.

  • Protection: The 3-amino group is Fmoc-protected.[2]

Detailed Experimental Protocol

Materials Preparation
  • Wash Solvent: DMF (HPLC Grade).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).[3] Optional: Add 0.1M HOBt to suppress aspartimide formation if Asp residues are present elsewhere.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine), anhydrous.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole). Critical for aromatic amines.

The Synthesis Cycle (Step-by-Step)
Step 1: Resin Swelling
  • Weigh appropriate resin (e.g., 0.5 mmol scale) into a fritted reaction vessel.

  • Add DCM (10 mL/g resin) and shake for 30 min to fully solvate the beads.

  • Drain and wash with DMF (3 x 1 min).

Step 2: Fmoc Deprotection[1]
  • Add 20% Piperidine/DMF (10 mL/g resin).

  • Agitate for 5 minutes , then drain.

  • Add fresh 20% Piperidine/DMF .

  • Agitate for 15 minutes , then drain.

  • Critical Wash: Wash with DMF (5 x 1 min), DCM (3 x 1 min), then DMF (3 x 1 min). Residual piperidine will consume your expensive activated building block.

Step 3: Coupling (The "Difficult" Step)

Rationale: Standard HBTU/HOBt coupling is often insufficient for the 3-amino aromatic amine. We utilize HATU/HOAt, which generates a more reactive active ester (azabenzotriazole ester) and utilizes the "neighboring group effect" of the pyridine nitrogen in HOAt to accelerate acylation.

  • Pre-activation: In a separate vial, dissolve:

    • Fmoc-Building Block (3.0 equiv relative to resin loading)

    • HATU (2.9 equiv)

    • HOAt (3.0 equiv)

    • in DMF (concentration ~ 0.2 M).

  • Add DIPEA (6.0 equiv) to the vial. The solution should turn yellow. Shake for 1 minute.

  • Transfer: Add the pre-activated solution immediately to the resin.

  • Reaction: Agitate for 2 to 4 hours at room temperature.

    • Optimization: For extremely difficult couplings (e.g., adding a bulky residue onto the pyridone amine), use microwave irradiation (75°C for 10-20 mins).

  • Drain and wash with DMF (5 x 1 min).

Step 4: Monitoring (QC)

Do not use the Kaiser Test. The Kaiser test (ninhydrin) relies on aliphatic amines and often gives false negatives with aromatic amines (pyridones).

  • Use the Chloranil Test:

    • Transfer a few beads to a small tube.

    • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% p-chloranil in DMF.

    • Wait 5 minutes.

    • Blue/Green beads = Free amine (Incomplete coupling -> Recouple).

    • Colorless/Yellow beads = Complete coupling.

Step 5: Capping (Optional but Recommended)

To prevent deletion sequences:

  • Add Acetic Anhydride/Pyridine/DMF (1:1:8).

  • Agitate for 10 minutes.

  • Wash thoroughly with DMF.[1]

Cleavage & Isolation
  • Wash resin with DCM (5x) and dry under Nitrogen.

  • Add Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O .

  • Agitate for 2-3 hours.

  • Filter resin and precipitate filtrate in cold Diethyl Ether.

  • Centrifuge, wash pellet with ether, and lyophilize.

Visualization of Workflows

The Synthesis Decision Logic

This diagram illustrates the critical decision points in the synthesis of pyridone peptidomimetics.

SPS_Workflow Start Target Design (Pyridone Peptidomimetic) ResinChoice C-Terminal Requirement? Start->ResinChoice Wang Acid Terminus (Wang/2-CTC Resin) ResinChoice->Wang COOH Rink Amide Terminus (Rink Amide Resin) ResinChoice->Rink CONH2 Coupling Coupling Reaction (Aromatic Amine) Wang->Coupling Rink->Coupling Activator Standard: HBTU/HOBt (Avoid) Coupling->Activator Low Yield HighFidelity High-Fidelity: HATU/HOAt (Required) Coupling->HighFidelity High Yield Monitor QC: Chloranil Test HighFidelity->Monitor Recouple Positive (Blue) Double Couple / Microwave Monitor->Recouple Incomplete Proceed Negative (Yellow) Next Cycle Monitor->Proceed Complete Recouple->HighFidelity

Figure 1: Decision logic for resin selection and coupling conditions, highlighting the necessity of HATU/HOAt for aromatic amines.

Chemical Mechanism of HATU Activation

Understanding why HATU is superior for this specific scaffold.

HATU_Mechanism Acid Fmoc-Pyridone-COOH ActiveEster O-Azabenzotriazole Ester (Highly Reactive) Acid->ActiveEster + HATU/DIPEA HATU HATU Reagent Product Coupled Amide Product ActiveEster->Product + Amine (Neighboring Group Effect) Amine Resin-Bound Pyridone-NH2 (Low Nucleophilicity) Amine->Product

Figure 2: The activation pathway. The 7-aza nitrogen in HATU/HOAt provides anchimeric assistance, accelerating the attack of the sluggish aromatic amine.

Data Summary & Troubleshooting

Reagent Ratios (Standard 0.1 mmol scale)
ReagentEquivalentsAmount (approx)Role
Fmoc-AA-OH 3.0~100-150 mgBuilding Block
HATU 2.9~110 mgActivator
HOAt 3.0~40 mgAdditive (Crucial)
DIPEA 6.0~105 µLBase
Piperidine N/A20% in DMFDeprotection
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Deletion Incomplete coupling due to steric hindrance or low nucleophilicity.Switch to HATU/HOAt . Perform Double Coupling . Use Microwave (75°C, 10 min).
Incomplete Deprotection Aggregation of the growing chain (common in flat aromatic oligomers).Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% DBU for deprotection.
Racemization Over-activation or prolonged base exposure.Use Collidine instead of DIPEA (weaker base). Limit coupling time to <2 hours.
False Negative Test Kaiser test used on aromatic amine.Must use Chloranil Test. Kaiser test requires aliphatic amines.

References

  • Solid-Phase Synthesis (General Principles)

    • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". J. Am. Chem. Soc. 85 (14): 2149–2154.
    • Wikipedia Summary:[4][5][6][7]

  • Coupling Reagents for Difficult Sequences (HATU/HOAt)

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". J. Am. Chem. Soc. 115 (10): 4397–4398.
    • Bachem Guide:

  • Fmoc Protocol Standards

    • Chan, W. C., & White, P. D. (2000).[8] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[8]

    • UCI Protocol:

  • Pyridone/Peptidomimetic Scaffolds

    • ResearchGate Context:

    • NIH Context:

Sources

Strategic Protocols for the Regioselective N-Alkylation of 3-Aminopyridin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-aminopyridin-2(1H)-one is a critical transformation in the synthesis of kinase inhibitors (e.g., BTK, PIM-1) and peptidomimetics. However, this scaffold presents a classic ambident nucleophile challenge.[1] The pyridin-2-one core exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form) . Furthermore, the exocyclic amine at position 3 adds a third nucleophilic site, creating a complex regioselectivity landscape.

This Application Note provides a definitive guide to achieving high-fidelity N1-alkylation (ring nitrogen) while suppressing O-alkylation and preventing side reactions at the C3-amine. We prioritize a protection-alkylation-deprotection strategy using Cesium Carbonate (


) in DMF, a method validated for its thermodynamic control favoring the N-alkylated product.

Mechanistic Insight & Strategy

The Tautomeric Challenge

The 2-pyridone anion is an ambident nucleophile.[2] According to Hard-Soft Acid-Base (HSAB) theory and solvent-cage effects:

  • O-Alkylation (Kinetic Control): Favored by "hard" electrophiles (e.g., alkyl sulfonates), silver salts (

    
    ), and non-polar solvents which aggregate the cation near the oxygen.
    
  • N-Alkylation (Thermodynamic Control): Favored by "soft" electrophiles (e.g., alkyl iodides), alkali metal carbonates (

    
    , 
    
    
    
    ), and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving the "softer" nitrogen anion free to react.
The C3-Amine Interference

The primary amine at position 3 is nucleophilic. Attempting direct alkylation of the unprotected 3-aminopyridin-2-one often results in a mixture of N1, N3, and O-alkylated products.

  • Directive: You must mask the C3-amine prior to ring alkylation. The tert-butoxycarbonyl (Boc) group is the industry standard due to its stability under basic alkylation conditions and facile removal.

Decision Matrix

Use the following logic flow to determine your experimental approach:

AlkylationStrategy Start Start: 3-Aminopyridin-2(1H)-one Protect Step 1: Protection (Boc2O, THF/Water) Start->Protect CheckAgent Select Alkylating Agent Protect->CheckAgent RouteA Alkyl Halide (R-X) (Primary/Secondary) CheckAgent->RouteA Halide avail. RouteB Alcohol (R-OH) (Primary/Secondary) CheckAgent->RouteB Alcohol avail. ProtocolA Protocol A: Cs2CO3 / DMF (Thermodynamic N-Alkylation) RouteA->ProtocolA ProtocolB Protocol B: Mitunobu (DIAD/PPh3) (Stereospecific) RouteB->ProtocolB Deprotect Step 3: Deprotection (TFA or HCl) ProtocolA->Deprotect ProtocolB->Deprotect Final Target: 1-Alkyl-3-aminopyridin-2-one Deprotect->Final

Figure 1: Strategic workflow for selecting the appropriate alkylation protocol based on available reagents.

Experimental Protocols

Pre-requisite: Protection of C3-Amine

Objective: Synthesis of tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate.

  • Suspend 3-aminopyridin-2(1H)-one (1.0 equiv) in a 1:1 mixture of THF and Water (

    
    ).
    
  • Add

    
     (2.5 equiv) followed by 
    
    
    
    (1.2 equiv).
  • Stir at RT for 12–16 h. The suspension usually clears then precipitates the product.

  • Workup: Acidify to pH 4 with 1M HCl. Filter the precipitate, wash with water and

    
    . Dry under vacuum.
    
    • Yield Expectation: >85%.

Protocol A: Cesium Carbonate Mediated Alkylation (Standard)

Scope: Primary and unhindered secondary alkyl halides. Mechanism:


 effect promotes "naked" anion formation, favoring N-attack.

Reagents:

  • Substrate: N-Boc-3-aminopyridin-2-one (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide or Iodide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve the N-Boc substrate in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. Stir at RT for 30 minutes. The mixture will likely turn yellow/orange, indicating anion formation.
    
  • Addition: Add the Alkyl Halide dropwise (if liquid) or in small portions (if solid).

  • Reaction:

    • Primary Halides: Stir at RT for 4–12 hours.

    • Secondary/Hindered Halides: Heat to 50–60°C. Monitor by LC-MS.

    • Critical Note: Do not overheat (>80°C) as this increases the rate of O-alkylation (kinetic product) or Boc-decomposition.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc).
    

Data Summary Table: Solvent & Base Effects

BaseSolventTemp (°C)N:O Ratio (Approx)Notes

DMF 25–60 >10:1 Recommended. Highest N-selectivity.

AcetoneReflux4:1Slower reaction, lower solubility.

THF0–25VariableGood for N-alkylation, but risk of Boc removal if wet.

Benzene/TolueneReflux1:9Avoid. Favors O-alkylation.
Protocol B: Mitsunobu Reaction (Alternative)

Scope: When alkyl halides are unstable or unavailable; utilizes primary/secondary alcohols.

Reagents:

  • Substrate: N-Boc-3-aminopyridin-2-one (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Dissolve Substrate, Alcohol, and

    
     in THF under 
    
    
    
    at 0°C.
  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir for 12–24 h.

  • Note: Mitsunobu reactions on pyridones can sometimes yield higher amounts of O-isomer compared to Protocol A depending on the steric bulk of the alcohol.

Quality Control & Characterization

Distinguishing the N-alkyl product from the O-alkyl impurity is vital. Use


 NMR as the primary diagnostic tool.
NMR Diagnostic Criteria
FeatureN-Alkyl Product (Lactam) O-Alkyl Product (Lactim)

Carbonyl (C2)
160 – 164 ppm (Amide C=O)168 – 172 ppm (Imidate C-O)

Ring Protons
Distinct coupling pattern for 1,2-dihydropyridineAromatic pyridine pattern
HMBC Correlation N-Alkyl protons correlate to C2 (C=O) and C6O-Alkyl protons correlate to C2 (C-O) only
Reaction Workflow Visualization

ReactionFlow Input Reagents: Substrate + R-X + Cs2CO3 Mix Mix in DMF (Anhydrous) Input->Mix React Reaction RT to 60°C (Monitor LCMS) Mix->React Quench Quench (Ice Water) React->Quench Workup Extraction (EtOAc / Brine wash) Quench->Workup Purify Flash Chromatography Workup->Purify

Figure 2: Operational sequence for Protocol A (Cesium Carbonate method).

References

  • Regioselective N-Alkylation of 2-Pyridones

    • Sato, K., et al. "A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones." Journal of Organic Chemistry, 2021.
    • Insight: Discusses the competitive O- vs N-alkyl
  • Cesium Carbonate Effect

    • Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water."[3] Organic Letters, 2015.[3]

    • Insight: Validates the use of carbon
  • Synthesis of 3-Aminopyridin-2-one Derivatives

    • Kudryavtsev, A. A., et al. "Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives." Chemistry of Heterocyclic Compounds, 2021.[4]

    • Insight: Provides context on the synthesis and stability of the 3-amino core.
  • NMR Characterization of N vs O Alkylation

    • LaPlante, S. R., et al. "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations."[1][3] Bioorganic & Medicinal Chemistry Letters, 2013.[1]

    • Insight: Definitive guide for distinguishing isomers using HMBC and C13 shifts.
  • Boc-Protection Strategy

    • Wong-Campos, J. D., et al. "The reaction of tert-butoxycarbonyl amino protected amino acids..." ResearchGate, 2025.[5][6]

    • Insight: General protocols for Boc-protection of amines in heterocyclic synthesis.

Sources

Application Note: Rational Design and Synthesis of Solvatochromic 3-Amino-2-Pyridone Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 3-amino-2-pyridone scaffold represents a privileged class of environment-sensitive fluorophores. Unlike rigid, always-on dyes (e.g., fluorescein, rhodamine), this core exhibits solvatochromism —a distinct shift in emission wavelength and intensity based on the polarity of its immediate environment. This property makes it an indispensable tool for imaging lipid droplets (LDs) , monitoring protein folding, and sensing local pH changes in live cells.

This guide details the rational design and synthesis of N-substituted 3-amino-2-pyridone probes. We focus on a "Push-Pull" architecture where the 3-amino group acts as an electron donor and the pyridone carbonyl (or auxiliary groups) acts as an acceptor, facilitating Intramolecular Charge Transfer (ICT).

Design Principles & Photophysics

The "Push-Pull" Mechanism (ICT)

The fluorescence of 3-amino-2-pyridone derivatives is governed by the Intramolecular Charge Transfer (ICT) state. Upon excitation, electron density shifts from the donor (C3-amino) to the acceptor (C2-carbonyl/C5-electron withdrawing groups).

  • Non-Polar Environment (e.g., Lipid Droplets): The ICT state is destabilized, resulting in high quantum yield and blue-shifted emission.

  • Polar Environment (e.g., Cytosol): Solvent relaxation stabilizes the excited state, leading to red-shifted emission and often quenching (lower quantum yield) due to non-radiative decay pathways.

Structural Logic

To maximize biological utility, the scaffold requires three modifications:

  • N1-Substitution: Controls solubility and organelle targeting (e.g., alkyl chains for lipid droplets).

  • C3-Amine Functionalization: Tuning the electron-donating strength (e.g., amides vs. sulfonamides) to adjust the absorption/emission maxima.

  • C5/C6-Substitution: Optional steric bulk to prevent aggregation-induced quenching (ACQ).

G Core 3-Amino-2-Pyridone Core Donor Electron Donor (C3-Amino) (Source of ICT) Core->Donor Contains Acceptor Electron Acceptor (C2-Carbonyl) (Sink of ICT) Core->Acceptor Contains Signal Fluorescence Output (λ shift / Intensity) Core->Signal Emission Donor->Acceptor Excitation (Charge Transfer) Environment Microenvironment (Polarity/Viscosity) Environment->Core Modulates Energy Gap

Figure 1: Mechanistic logic of the 3-amino-2-pyridone solvatochromic system. The interplay between the donor and acceptor is modulated by environmental polarity.

Synthetic Protocol: N-Alkyl-3-Amido-2-Pyridone

This protocol describes the synthesis of a lipid-droplet-specific probe. The strategy involves N-alkylation of a nitro-precursor, reduction, and subsequent amide coupling to establish the fluorophore.

Retrosynthetic Analysis
  • Target: N-Methyl-3-(benzamido)-2-pyridone (Representative Probe).

  • Precursors: 3-Nitro-2-hydroxypyridine, Methyl Iodide, Benzoyl Chloride.

Detailed Step-by-Step Methodology
Step 1: N-Alkylation of 3-Nitro-2-hydroxypyridine

Objective: Introduce the targeting moiety and lock the tautomer to the pyridone form.

  • Reagents: 3-Nitro-2-hydroxypyridine (1.0 eq), K₂CO₃ (2.0 eq), Methyl Iodide (1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 3-nitro-2-hydroxypyridine in DMF (0.5 M concentration).

    • Add K₂CO₃ and stir at Room Temperature (RT) for 30 mins to generate the anion.

    • Add Methyl Iodide dropwise. Caution: MeI is a carcinogen; use a fume hood.

    • Heat to 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Pour into ice water. The product, N-methyl-3-nitro-2-pyridone, often precipitates as a yellow solid. Filter, wash with water, and dry.

  • Checkpoint: ¹H NMR should show a singlet ~3.6 ppm (N-Me) and disappearance of the OH/NH broad peak.

Step 2: Reduction of the Nitro Group

Objective: Unmask the C3-amino donor. Note: The free amine is oxidation-sensitive. Proceed immediately to Step 3 or store as a hydrochloride salt.

  • Reagents: N-Methyl-3-nitro-2-pyridone (1.0 eq), Pd/C (10% w/w), H₂ (balloon), Methanol.

  • Procedure:

    • Suspend the nitro compound in MeOH under N₂.

    • Add Pd/C carefully.

    • Purge with H₂ and stir at RT for 2-4 hours. The yellow solution will turn colorless/pale.

  • Workup: Filter through Celite under an inert atmosphere (Ar/N₂). Concentrate the filtrate in vacuo.

  • Stability Note: Do not leave the free amine exposed to air for extended periods; it will darken due to oxidation [1].

Step 3: Amide Coupling (Fluorophore Construction)

Objective: Conjugate the amine to create the final push-pull system.

  • Reagents: Crude 3-amino-N-methyl-2-pyridone (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.5 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve the amine in DCM at 0°C.

    • Add Triethylamine.

    • Add Benzoyl Chloride dropwise.

    • Warm to RT and stir for 3 hours.

  • Workup: Wash with sat. NaHCO₃, then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

  • Result: The product is a white/off-white solid that exhibits strong blue fluorescence in organic solvents.

Experimental Workflow Visualization

Workflow Start Start: 3-Nitro-2-hydroxypyridine Step1 Step 1: N-Alkylation (K2CO3, MeI, DMF, 60°C) Start->Step1 Inter1 Intermediate: N-Methyl-3-nitro-2-pyridone Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 Inter2 Unstable Intermediate: 3-Amino-N-methyl-2-pyridone Step2->Inter2 Step3 Step 3: Amide Coupling (R-COCl, Et3N, DCM) Inter2->Step3 Immediate Processing Final Final Probe: Solvatochromic Fluorophore Step3->Final QC QC: NMR & UV-Vis (Check Solvatochromism) Final->QC

Figure 2: Synthetic workflow for 3-amino-2-pyridone probes. Note the critical handling of the unstable amine intermediate.

Characterization & Validation Data

To validate the synthesis, compare the spectral properties in solvents of varying polarity.

SolventPolarity (Dielectric Constant)Expected Emission

(nm)
Quantum Yield (

)
Interpretation
Toluene 2.38 (Non-polar)420-440 (Blue)High (>0.8)Mimics Lipid Droplet core
DCM 8.93 (Moderate)450-470 (Cyan)ModerateMembrane interface
DMSO 46.7 (Polar)500-520 (Green)Low (<0.2)Cytosolic environment
Water 80.1 (High)>530 or QuenchedVery LowAqueous quenching

Protocol for Solvatochromic Check:

  • Prepare a 10 mM stock solution of the probe in DMSO.

  • Dilute to 10 µM in Toluene, DCM, and PBS.

  • Record emission spectra (Excitation: ~360-380 nm).

  • Success Criteria: A distinct redshift (>50 nm) from Toluene to PBS confirms the ICT mechanism is active [2].

Troubleshooting & Expert Tips

  • Problem: Low yield in Step 1 (Alkylation).

    • Cause: O-alkylation vs N-alkylation competition.

    • Solution: 2-pyridones favor N-alkylation in polar aprotic solvents (DMF) with soft electrophiles. Ensure the reaction is dry. If O-alkylation occurs, separate via column chromatography (O-alkyl products are usually less polar).

  • Problem: Dark reaction mixture in Step 2.

    • Cause: Oxidation of the aminopyridine.[1]

    • Solution: Use fresh Pd/C. Minimize exposure to air. If the amine is colored dark brown, filter through a short plug of silica immediately before the next step.

  • Problem: No fluorescence in cells.

    • Cause: Probe aggregation or poor uptake.

    • Solution: Ensure the N-substituent is lipophilic enough to cross membranes but not so hydrophobic that it aggregates in the media. An N-butyl or N-benzyl group is often a sweet spot.

References

  • Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters/ACS, 2022. Link

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 2022. Link

  • Solvatochromic fluorescence behavior of 2-amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile. Journal of Fluorescence, 2025.[2] Link

  • Monitoring protein interactions and dynamics with solvatochromic fluorophores. Methods in Enzymology, 2016. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 3-Amino-2-Pyridone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-2-Pyridone. This document provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to move beyond simple solvent lists and provide a framework for rationally addressing solubility issues based on the fundamental chemical properties of the molecule.

Understanding the Molecule: Why is 3-Amino-2-Pyridone Solubility Challenging?

Before troubleshooting, it's crucial to understand the inherent chemical characteristics of 3-Amino-2-Pyridone that govern its solubility. The molecule's structure presents a classic case of prototropic tautomerism, existing in equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. This duality is central to its behavior.

  • Polarity and Hydrogen Bonding: The presence of amine (-NH₂) and amide/enol (-C=O/-C-OH) functionalities makes 3-Amino-2-Pyridone a polar molecule.[1] It can act as both a hydrogen bond donor (from the N-H groups) and an acceptor (at the oxygen and ring nitrogen atoms).[1] This dual capacity leads to strong intermolecular forces, particularly self-association, which contributes to a stable crystal lattice and often requires high-energy input (e.g., polar, hydrogen-bonding solvents) to overcome.

  • Tautomerism: The compound exists as an equilibrium between the 3-amino-2-pyridone (lactam) and 3-amino-2-hydroxypyridine (lactim) forms. The pyridone form is generally more stable.[2] The solubility can be influenced by the solvent's ability to stabilize one tautomer over the other. Polar protic solvents can interact with and stabilize both forms, while non-polar solvents are generally poor choices.

G cluster_0 3-Amino-2-Pyridone Tautomerism cluster_1 Solvent Influence A 3-Amino-2-pyridone (Lactam Form) More Stable B 3-Amino-2-hydroxypyridine (Lactim Form) A->B Equilibrium PolarProtic Polar Protic Solvents (e.g., Water, Alcohols) Stabilize both forms via H-bonding A->PolarProtic Solvated By PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Favor the more polar lactam form A->PolarAprotic Favored In B->PolarProtic Solvated By NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Poor Solvents for both forms

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

Objective: To identify an effective co-solvent system to dissolve 3-Amino-2-Pyridone in a primary bulk solvent where it has limited solubility.

Materials:

  • 3-Amino-2-Pyridone

  • Primary solvent (e.g., Dichloromethane, Acetonitrile, Isopropanol)

  • Co-solvents (e.g., DMSO, DMF, NMP, Methanol)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Graduated cylinders or pipettes

Procedure:

  • Baseline Measurement: In a vial, attempt to dissolve a known amount of 3-Amino-2-Pyridone in a set volume of the primary solvent (e.g., 10 mg in 1 mL) at room temperature with stirring. Note the result (insoluble, partially soluble, etc.).

  • Co-Solvent Addition (5%): To a new vial, add 10 mg of the compound. Add 5% of the total final volume as your first co-solvent (e.g., for a 1 mL final volume, add 50 µL of DMSO).

  • Primary Solvent Addition: Slowly add the primary solvent (e.g., 950 µL of Dichloromethane) to the vial while stirring.

  • Observation: Stir for 15-20 minutes at room temperature. Observe if the compound has fully dissolved. If not, gentle heating (<50°C) or sonication can be applied.

  • Iterate: If the compound remains insoluble, repeat steps 2-4 with increasing percentages of co-solvent (e.g., 10%, 15%, 20%). Be mindful that a high percentage of co-solvent may alter your reaction conditions.

  • Screen Other Co-Solvents: Repeat the process with different co-solvents to find the most effective one that uses the lowest volume.

Protocol 2: In-situ Salt Formation for Enhanced Solubility

Objective: To dramatically increase the solubility of 3-Amino-2-Pyridone in a polar protic solvent by converting it to its salt form within the reaction vessel.

Materials:

  • 3-Amino-2-Pyridone

  • Reaction solvent (e.g., Ethanol, Methanol)

  • Anhydrous acid solution (e.g., 2M HCl in diethyl ether, or a stock solution of methanesulfonic acid in the reaction solvent)

  • Reaction vessel with stirring

  • Ice bath

Procedure:

  • Suspension: Add the 3-Amino-2-Pyridone to the reaction vessel, followed by the bulk of the reaction solvent. A cloudy suspension will form.

  • Cooling: Place the reaction vessel in an ice bath to dissipate any heat generated during neutralization.

  • Acid Addition: With vigorous stirring, slowly add 1.0 to 1.1 equivalents of the acid solution dropwise.

  • Dissolution: Continue to stir the mixture. As the soluble salt forms, the suspension should clarify, resulting in a clear solution. This may take 15-30 minutes.

  • Proceed with Reaction: Once the solution is clear, you can proceed with the addition of your other reagents.

Critical Note: This method is only suitable if the acid and the resulting salt are compatible with your subsequent reaction steps and do not catalyze unwanted side reactions. [9]

Summary of Solubility Enhancement Strategies

StrategyMechanismSuitable SolventsAdvantagesDisadvantages
Heating & Agitation Provides kinetic energy to overcome crystal lattice forces.Most solvents, but effectiveness varies.Simple, requires no additional reagents.May lead to supersaturation and precipitation upon cooling.
Co-Solvency A small amount of a 'power' solvent disrupts the crystal lattice.Systems of a poor solvent with a good solvent (e.g., DCM/DMF).Highly effective, fine-tunable.Co-solvent may interfere with the reaction or downstream workup.
pH Adjustment (Salt Formation) Protonation of the amino group creates a charged species (salt) with strong dipole interactions with polar solvents.Polar protic solvents (Water, Alcohols).Drastically increases solubility; can be reversed during workup.Added acid/base must be compatible with the reaction chemistry.
Particle Size Reduction Increases the surface-area-to-volume ratio, accelerating the dissolution rate. [3]All systems.Improves dissolution kinetics without chemical modification.Does not increase equilibrium solubility; may require specialized equipment (milling, sonication).

References

  • ChemBK. (2024). 3-AMINO-PYRIDIN-2-OL. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Diagram]. Retrieved from [Link]

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Structures of Amino Acids. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-pyridinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 3-Amino-2-hydroxypyridine, 98%. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]

  • PNAS. (n.d.). Proximity-driven acceleration of challenging solid-phase peptide couplings. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Retrieved from [Link]

Sources

troubleshooting low yields in 3-amino-2-pyridone acylation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ACYL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Query:

"I am attempting to acylate 3-amino-2-pyridone with a carboxylic acid derivative, but I am consistently getting low yields (<30%). The crude mixture is a mess, and I suspect I'm either getting the wrong isomer or the starting material isn't reacting. How do I fix this?"

Tier 1: Diagnostic & Triage[1]

Before modifying your protocol, we must identify the failure mode.[1] The acylation of 3-amino-2-pyridone is deceptively simple; it is complicated by ambident nucleophilicity and extreme insolubility .[1]

Please review the following decision matrix to categorize your failure:

TroubleshootingFlow start Start: Low Yield Diagnosis solubility Is the reaction mixture heterogeneous (undissolved solid)? start->solubility product_type Is the product soluble in aqueous workup? solubility->product_type No sol_issue ISSUE: Solubility/Tautomer Trap Action: Switch to DMF/DMAc solubility->sol_issue Yes selectivity Does NMR show ester peaks (O-acylation)? product_type->selectivity No workup_issue ISSUE: Product Loss Action: Avoid aqueous wash; Precipitate product_type->workup_issue Yes chem_issue ISSUE: O-Acylation Action: Change Base/Reagent selectivity->chem_issue Yes

Figure 1: Diagnostic decision tree for isolating the root cause of acylation failure.

Tier 2: Technical Deep Dive

Issue 1: The Tautomer Trap & Solubility

The Problem: 3-amino-2-pyridone exists in an equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms.

  • Non-polar solvents (DCM, THF, Toluene): Favor the lactim form (aromaticity driven).[1] This form is often less soluble and promotes O-acylation .[1]

  • Polar Aprotic Solvents (DMF, DMSO, DMAc): Favor the pyridone form (dipole driven).[1] This form is more soluble and favors N-acylation of the exocyclic amine.[1]

The Fix: Abandon DCM or THF. You must use DMF or NMP as your reaction solvent.[1] The substrate is often described as "brick dust"; if it is not in solution, it cannot react efficiently, or it reacts only at the surface, leading to stalled conversion.[1]

Issue 2: Chemoselectivity (N- vs. O-Acylation)

The Mechanism: The 3-amino-2-pyridone scaffold has three nucleophilic sites:

  • Exocyclic Amine (-NH2): The desired target.[1]

  • Carbonyl Oxygen (C=O): Hard nucleophile, prone to attack by "hard" electrophiles (Acid Chlorides).[1]

  • Ring Nitrogen (N-H): Generally less reactive due to amide resonance, but can participate if deprotonated.[1]

Scientific Insight: "Acidity favors O-acylation, while alkalinity favors N-acylation" is a classical rule of thumb [1].[1] However, with acid chlorides, the kinetic product is often the O-acyl imidate (ester), which is unstable and hydrolyzes back to the starting material during workup, giving the illusion of "no reaction."[1]

ReactionPathways SM 3-amino-2-pyridone (Substrate) AcidCl Acid Chloride (Hard Electrophile) SM->AcidCl HATU HATU/COOH (Soft Electrophile) SM->HATU O_Acyl O-Acylated Product (Unstable Imidate) AcidCl->O_Acyl Kinetic Control (Fast) N_Acyl N-Acylated Product (Desired Amide) AcidCl->N_Acyl Thermodynamic (Slower) HATU->N_Acyl High Selectivity O_Acyl->SM Hydrolysis (Workup)

Figure 2: Competitive acylation pathways.[1] Note that O-acylation often leads to apparent "no reaction" due to hydrolytic instability.

Tier 3: Optimized Protocols

Choose the protocol that matches your available reagents.[1] Method A is recommended for highest selectivity. [1]

Method A: The "Gold Standard" (HATU Coupling)

Best for: Valuable substrates, avoiding O-acylation, and ensuring solubility.[1]

ParameterConditionRationale
Solvent DMF (Anhydrous)Ensures lactam tautomer and full solubility.[1]
Coupling Agent HATU (1.2 equiv)Faster than EDC; minimizes racemization (if chiral).[1]
Base DIPEA (3.0 equiv)Activates carboxylate; maintains basic pH to favor N-attack.[1]
Temperature 25 °C to 50 °CMild heating helps overcome steric hindrance.[1]

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add HATU (1.2 equiv) and stir for 10 minutes to form the activated ester.

  • Add 3-amino-2-pyridone (1.0 equiv).[1] Note: It may not dissolve instantly but should solubilize as the reaction proceeds.[1]

  • Stir at Room Temperature for 12 hours. If LCMS shows incomplete conversion, heat to 50 °C for 4 hours.

  • Workup (Critical): Do not extract. Pour the reaction mixture into 10 volumes of ice-cold water or diethyl ether. The product usually precipitates.[1] Filter and wash with water/ether.[1]

Method B: The "Aggressive" Approach (Acid Chloride)

Best for: Sterically hindered acids or when HATU fails.[1] Requires strict temperature control.[1]

Step-by-Step:

  • Suspend 3-amino-2-pyridone (1.0 equiv) in anhydrous DMAc (Dimethylacetamide) or NMP . Avoid DCM.

  • Add Pyridine (5.0 equiv).[1] Pyridine acts as both base and acyl-transfer catalyst, reducing O-acylation risk compared to triethylamine.[1]

  • Cool to 0 °C .

  • Add Acid Chloride (1.1 equiv) dropwise.[1]

  • Allow to warm to RT slowly.

  • Quench: Add a defined amount of water/methanol to destroy excess acid chloride, then precipitate as in Method A.

FAQs (Frequently Asked Questions)

Q: My product is water-soluble, and the precipitation method failed. How do I isolate it? A: 2-pyridones are polar.[1] If the product does not precipitate from water, do not use liquid-liquid extraction (you will lose product to the aqueous phase).[1] Instead, evaporate the DMF/DMAc using a Genevac or high-vacuum rotary evaporator (bath temp <60°C).[1] Purify the residue directly via Reverse-Phase Flash Chromatography (C18, Water/Acetonitrile gradient).[1]

Q: I see a spot on TLC that disappears after workup. What is it? A: This is likely the O-acylated imidate .[1] It is hydrolytically unstable.[1] To confirm, take a small aliquot, quench with dry methanol, and check LCMS. If you see the methyl ester of your starting acid, you formed the O-acyl species.[1] Switch to Method A (HATU) to fix this.

Q: Can I protect the Ring Nitrogen (N1) to improve yield? A: Yes, but it adds steps. Protecting N1 with a paramethoxybenzyl (PMB) or Methyl group locks the tautomer in the pyridone form and increases solubility [2].[1] However, N-alkylation of 2-pyridones can be regioselective challenges in itself.[1] For simple acylation, optimizing the solvent (DMF) is usually sufficient without protection.[1]

References

  • Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions.[1][1]

  • National Institutes of Health (PMC). (2016).[1] From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation.

  • Luxembourg Bio Technologies. (2008).[1] Amide bond formation: beyond the myth of coupling reagents.[1]

  • Organic Syntheses. 3-Aminopyridine (Analogous workup procedures). Coll. Vol. 7, p. 27.

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of 3-Amino-2-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Resolution of Tautomeric Mixtures & Peak Shape Optimization Audience: Analytical Chemists, QC Specialists, Process Development Scientists

The "Ghost Peak" Phenomenon: Introduction

If you are analyzing 3-amino-2-hydroxypyridine (3A2HP) and observing split peaks, broad "humps," or retention times that drift with sample concentration, you are likely not witnessing impurity issues. You are observing dynamic tautomerism in real-time.

3A2HP is not a static molecule in solution. It exists in a rapid equilibrium between two distinct structural forms: the lactim (2-hydroxypyridine) and the lactam (2-pyridone).

This guide provides the protocols required to collapse this equilibrium into a single, quantifiable peak, ensuring method robustness and regulatory compliance.

The Mechanism: The Tautomer Trap

To solve the separation, you must understand the kinetics. 3A2HP undergoes prototropic tautomerism . The hydrogen atom shifts between the ring nitrogen and the oxygen substituent.[1]

The Equilibrium States[2]
  • Lactim Form (Hydroxyl): Aromatic pyridine ring. Favored in the gas phase and non-polar solvents.

  • Lactam Form (Carbonyl): Non-aromatic amide structure. Favored in polar solvents (like water/methanol) and in the solid state.

The Chromatographic Consequence

In HPLC, the stationary phase (C18, Phenyl-Hexyl, etc.) interacts differently with the Lactim and Lactam forms due to their distinct polarities.

  • Scenario A (Slow Kinetics): If interconversion is slower than the separation time, you see two distinct peaks (often mistaken for impurities).

  • Scenario B (Intermediate Kinetics): If interconversion happens during the run, you see a "bridge" or severe peak broadening (the "saddle" effect).

  • Scenario C (Fast Kinetics): If interconversion is faster than the separation, you see a single, sharp average peak. This is the goal.

Tautomerism cluster_outcomes Chromatographic Result Lactim Lactim Form (2-Hydroxypyridine) Less Polar Lactam Lactam Form (2-Pyridone) More Polar (Dominant in H2O) Lactim->Lactam  k1 (Solvent/pH dependent)   Slow Slow Exchange (< k_sep) Result: Split Peaks Lactam->Slow Fast Fast Exchange (> k_sep) Result: Single Sharp Peak Lactam->Fast HPLC_Outcome HPLC Detector Response Fast->HPLC_Outcome Target State

Figure 1: The kinetic relationship between tautomeric forms and HPLC peak shape. Achieving "Fast Exchange" or locking a single form is necessary for quantitative analysis.

Method Development Protocol: The "Lock and Load" System

To resolve tautomeric splitting, you must either Lock the species (via pH) or Load thermal energy to accelerate averaging.

Protocol A: pH Control (The "Lock")

The most robust strategy is to force the molecule into a single protonation state. 3A2HP is amphoteric.

StatepH ConditionPredominant SpeciesResult
Cationic pH < 2.5 Protonated Nitrogen (

)
Recommended. Locks the form; excellent solubility.
Neutral pH 4.0 - 8.0Mixed Lactim/LactamAvoid. Maximum peak splitting and broadening.
Anionic pH > 10.0Deprotonated Oxygen (

)
Good peak shape, but silica dissolution risk on standard columns.

Recommended Mobile Phase:

  • Buffer: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Organic: Acetonitrile (ACN).[2]

  • Mechanism: At pH ~2, the pyridine nitrogen and/or the exocyclic amine are protonated. This charge repulsion prevents the formation of the neutral lactam dimer and locks the tautomer.

Protocol B: Thermal Acceleration

If you must work at neutral pH (e.g., for MS compatibility without strong ion pairing), you must use heat to drive the kinetics into the "Fast Exchange" regime.

  • Temperature: Set column oven to 40°C – 60°C .

  • Effect: Increases the rate constant (

    
    ) of tautomerization. As 
    
    
    
    increases, the distinct "Lactim" and "Lactam" peaks coalesce into a single sharp peak representing the weighted average.
Protocol C: Solvent Selection

Polar protic solvents (Methanol/Water) stabilize the Lactam (pyridone) form via hydrogen bonding. Aprotic solvents (ACN) may allow more Lactim character.

  • Guidance: Avoid switching between MeOH and ACN during method development, as this shifts the

    
     (equilibrium constant) and alters retention times unpredictably. Stick to ACN/Water  for sharper peaks.
    

Troubleshooting Guide (FAQ)

Q1: I see two peaks for my standard. One is large, one is small. Is my standard impure?

Diagnosis: Likely tautomer separation, not impurity. Test:

  • Re-inject the sample at a significantly different flow rate (e.g., half the speed).

  • Observation: If the ratio of the two peaks changes or the "valley" between them rises/falls, it is tautomerism. Impurities have fixed ratios; tautomers respond to time-on-column. Fix: Lower the Mobile Phase pH to < 2.5 using Phosphoric Acid.

Q2: My peak is tailing severely, even at low pH.

Diagnosis: Silanol interactions. The "3-amino" group is basic and interacts with free silanols on the silica backbone. Fix:

  • Ionic Strength: Add 20-50 mM Ammonium Formate or Phosphate buffer rather than just simple acid.

  • Column Choice: Switch to a column with "Polar Embedded" groups or a "Base Deactivated" (end-capped) stationary phase. These shield the silanols.

Q3: Retention time drifts day-to-day.

Diagnosis: Temperature or pH instability shifting the equilibrium. Fix:

  • Thermostat: Ensure the column oven is active and stable (do not run at "ambient").

  • Buffer: Verify the buffer capacity. If using TFA, it is volatile; prepare fresh daily. Phosphate is more stable for UV methods.

Visual Troubleshooting Workflow

Use this decision tree to diagnose peak shape issues specific to 3A2HP.

Troubleshooting Start Start: Poor Peak Shape for 3A2HP Check_Split Are there Split/Double Peaks? Start->Check_Split Split_Yes Yes Check_Split->Split_Yes Distinct Separation Split_No No (Broad/Tailing) Check_Split->Split_No Single but Ugly Check_pH Check Mobile Phase pH Split_Yes->Check_pH Check_Tailing Check Column/Buffer Split_No->Check_Tailing Is_Neutral Is pH 4 - 8? Check_pH->Is_Neutral Action_Acidify Action: Acidify to pH < 2.5 (Use H3PO4 or TFA) Is_Neutral->Action_Acidify Yes (Danger Zone) Action_Temp Action: Increase Temp (>45°C) to coalesce Is_Neutral->Action_Temp No (Already Acidic?) Action_Capping Action: Use End-Capped Column or Increase Ionic Strength Check_Tailing->Action_Capping

Figure 2: Step-by-step diagnostic tree for resolving 3A2HP peak anomalies.

References

  • Dolan, J. W. (2005).[3] "Peak Splitting: Tautomers and Other Problems." LCGC North America, 23(12).

    • Context: Foundational theory on distinguishing tautomers
  • Sadek, P. C. (2002).[4] The HPLC Solvent Guide. Wiley-Interscience.

    • Context: Detailed solvent effects on keto-enol and lactam-lactim equilibria in chrom
  • National Center for Biotechnology Information (NCBI). "2-Amino-3-hydroxypyridine | C5H6N2O." PubChem Compound Summary.

    • Context: Chemical property data, pKa estimates, and structural isomers used to validate the amphoteric n
  • Chromatography Forum. (2005). "Separation of Tautomer Compounds."

    • Context: Peer-reviewed discussions by industry experts on pH strategies for pyridinone deriv

Sources

stabilizing 3-amino-2-pyridone intermediates in multistep synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-2-Pyridone Stabilization

Introduction: The "Fickle Friend" of Heterocyclic Chemistry

Welcome to the Technical Support Center for 3-amino-2-pyridone (also known as 3-aminopyridin-2(1H)-one). This scaffold is a privileged structure in kinase inhibitors (e.g., PIM-1, P2X7 antagonists) and peptide mimetics. However, it presents a notorious "stability paradox": while the final amide/urea derivatives are stable, the free amine intermediate is highly prone to oxidative dimerization and polymerization, often turning reaction mixtures into "black tar" within minutes of air exposure.

This guide provides field-proven protocols to stabilize, manipulate, and derivatize this intermediate without yield loss.

Module 1: The Stability Paradox (Root Cause Analysis)

Q: Why does my 3-amino-2-pyridone turn black upon filtration?

A: The instability arises from the electron-rich nature of the 3-amino group coupled with the 2-pyridone tautomeric equilibrium.

  • Oxidative Dimerization: The 3-amino group significantly increases electron density on the ring. Upon exposure to air (oxygen), the amine undergoes radical oxidation, leading to azo-linkages or oxidative dimerization (similar to the behavior of o-phenylenediamines or aminothiophenes). This forms highly colored, insoluble polymers.

  • Tautomeric Traps: The molecule exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. The free base amine often suffers from poor solubility in organic solvents, complicating extraction and increasing residence time in the oxidative aqueous phase.

The Fix: Never isolate the free base if possible. Use Acid Salt Stabilization or One-Pot In Situ Trapping .

Module 2: Troubleshooting & Workflows

Issue 1: "I need to isolate the amine, but it decomposes."

Solution: Isolate as the Hydrochloride (HCl) Salt. The protonated amine (ammonium salt) pulls electron density, preventing oxidation. The HCl salt is a stable, storable solid.

Protocol A: Synthesis & Isolation of 3-Amino-2-Pyridone HCl Salt Reference Grounding: Adapted from standard nitro-reduction protocols [1][3].

StepActionCritical Technical Note
1 Dissolution Dissolve 3-nitro-2-pyridone (1.0 eq) in MeOH or EtOH. Add 10% Pd/C (10 wt% loading).
2 Reduction Stir under H₂ (1 atm, balloon) at RT for 3–5 h.
3 Acidification Crucial: Before filtration, add 1.2 eq of 1M HCl (aq) or 4M HCl in Dioxane to the reaction mixture.
4 Filtration Filter through Celite under an inert atmosphere (or quickly). Wash with MeOH.
5 Isolation Concentrate the filtrate to dryness. Triturate the residue with EtOAc or Et₂O.
Issue 2: "My yield is low during amide coupling/acylation."

Solution: Use a One-Pot Reduction-Acylation sequence. Avoid isolation entirely. The amine reacts with the electrophile immediately upon generation.

Protocol B: One-Pot Reduction-Acylation (The "Safe-Path") Reference Grounding: Methodology supported by reductive acetylation studies [5].

  • Setup: Charge flask with 3-nitro-2-pyridone, solvent (MeOH/THF 1:1), and Pd/C.

  • Add Electrophile: Add the acylating agent (e.g., Acetic Anhydride, Boc₂O) directly to the reduction mixture at t=0.

    • Note: For acid chlorides, add a buffering base (NaHCO₃) to the mixture.

  • Reduction: Hydrogenate (H₂ balloon). As the nitro group reduces to the amine, it is immediately trapped by the electrophile.

  • Workup: Filter catalyst. The product is the stable amide/carbamate.

Issue 3: "I'm getting O-alkylation instead of N-alkylation."

Solution: Control the Tautomerism via Base/Solvent selection. When alkylating 3-amino-2-pyridone derivatives, the lactim form leads to O-alkylation (pyridinyl ethers), while the lactam form leads to N-alkylation.

Desired ProductRecommended ConditionsMechanism
N-Alkyl (Pyridone)Base: K₂CO₃ or Cs₂CO₃Solvent: DMF or aq.[1] Tween 20 (Micellar)Additives: P(NMe₂)₃ (for keto-esters)Promotes the lactam tautomer. Micellar systems highly favor N-alkylation [6][7].[1]
O-Alkyl (Pyridine)Base: Ag₂CO₃ or Mitsunobu conditionsSolvent: Non-polar (Toluene/Benzene)Silver salts coordinate nitrogen, forcing attack via oxygen.

Module 3: Visualizing the Stabilization Logic

The following diagram illustrates the decision matrix for handling 3-amino-2-pyridone intermediates to prevent the "Black Tar" failure mode.

G Nitro Start: 3-Nitro-2-pyridone Reduction Reduction (H2, Pd/C) Nitro->Reduction FreeAmine Intermediate: Free Amine (UNSTABLE) Reduction->FreeAmine Transient AcidTrap Add HCl (in situ) Reduction->AcidTrap Path A: Isolation Electrophile Add Electrophile (R-COCl / Boc2O) At t=0 Reduction->Electrophile Path B: One-Pot Oxidation Air Exposure / Filtration FreeAmine->Oxidation Tar FAILURE: Oxidative Dimerization (Black Tar / Diazo species) Oxidation->Tar Fast Reaction Salt Stable HCl Salt (Storable Solid) AcidTrap->Salt Amide Stable Amide Product Electrophile->Amide

Caption: Workflow logic for preventing oxidative degradation. Path A (Green) and Path B (Yellow) bypass the unstable free amine isolation.

References

  • Synthesis of 3-aminopyridin-2-ol (via Nitro reduction) . ChemicalBook.[2] (Standard protocol for Pd/C reduction).

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine Series . ACS Omega. (Mechanistic insight into oxidative instability of electron-rich aminopyridines).

  • 3-Amino-2-pyridinecarboxylic acid synthesis . ChemicalBook.[2] (Protocol for HCl salt isolation).

  • Synthesis of N-Substituted 3-Amino-2-pyridones . Organic Letters. (Data on N-alkylation strategies).

  • One-pot efficient reductive acetylation of aromatic nitro compounds . IOSR Journal of Applied Chemistry. (Validation of one-pot reduction/acylation).

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water . Organic Letters. (Use of micellar systems for regiocontrol).

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones . Journal of Organic Chemistry. (Advanced regioselectivity techniques).

Sources

Technical Support Center: Efficient Removal of Palladium Catalysts from 3-Amino-2-Pyridone Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from 3-amino-2-pyridone products. The presence of palladium, even in trace amounts, can be detrimental to downstream applications and is strictly regulated in active pharmaceutical ingredients (APIs).[1][2] This guide provides in-depth troubleshooting, detailed protocols, and a scientific rationale for the effective purification of these valuable nitrogen-containing heterocyclic compounds.

I. Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my 3-amino-2-pyridone product so difficult?

The purification of 3-amino-2-pyridone compounds presents a unique challenge due to the inherent chelating ability of the molecule. The presence of both an amino group and a pyridone ring can lead to the formation of stable complexes with palladium. This can make the catalyst less accessible to scavengers and more difficult to separate from the final product. Furthermore, the choice of palladium removal technique is highly dependent on the specific reaction conditions, including the solvent, temperature, and the oxidation state of the palladium species.[3]

Q2: What are the most common methods for palladium removal?

Traditional methods for palladium removal include chromatography, treatment with activated carbon, and recrystallization.[4] However, these methods can sometimes be inefficient or lead to significant product loss. The use of specialized metal scavengers has become increasingly popular due to their high efficiency and selectivity.[4][5] These scavengers are typically solid-supported reagents with functional groups that have a high affinity for palladium.

Q3: How do I choose the right palladium scavenger for my 3-amino-2-pyridone product?

The selection of an appropriate scavenger is critical and depends on several factors, including the nature of your product, the reaction solvent, and the suspected form of the palladium catalyst (e.g., Pd(0) or Pd(II)). For nitrogen-containing compounds like 3-amino-2-pyridone, scavengers with thiol or other soft-ligand functional groups are often effective. It is crucial to screen a small panel of scavengers under your specific reaction conditions to identify the most effective one.

Q4: Can the 3-amino-2-pyridone product itself act as a ligand for palladium, hindering its removal?

Yes, this is a significant consideration. The nitrogen atoms in the amino group and the pyridone ring can coordinate with palladium, potentially forming a stable complex that is difficult to break apart.[6][7] This can lead to incomplete removal of the catalyst. The troubleshooting section of this guide will address strategies to mitigate this issue.

Q5: What are the regulatory limits for palladium in pharmaceutical products?

Regulatory bodies such as the European Agency for the Evaluation of Medicinal Products (EMA) have strict limits on the amount of residual metals in APIs. For platinum group metals, including palladium, the limit is typically less than 5-10 ppm.[1][8] Therefore, highly efficient removal methods are essential for drug development applications.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of your 3-amino-2-pyridone product and provides actionable solutions.

Issue 1: High Levels of Residual Palladium After Initial Purification

Possible Cause: The chosen purification method is not effective for the specific palladium species present or is being hindered by product chelation.

Solutions:

  • Scavenger Screening: The first step is to perform a systematic screening of different palladium scavengers. This is the most reliable way to identify an effective solution for your specific system.[9]

  • Sequential Treatment: A combination of methods can be more effective. For example, an initial treatment with a bulk scavenger like activated carbon to remove a significant portion of the palladium, followed by a more selective, high-affinity scavenger to remove the remaining traces.[8]

  • Oxidation State Adjustment: The effectiveness of some scavengers is dependent on the oxidation state of the palladium. If you suspect the presence of Pd(0), a mild oxidation step to convert it to Pd(II) might enhance the efficiency of certain scavengers.[10]

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol outlines a general procedure for screening various palladium scavengers to identify the most effective one for your 3-amino-2-pyridone product.

Materials:

  • Crude 3-amino-2-pyridone product containing palladium catalyst.

  • A selection of palladium scavengers (e.g., thiol-functionalized silica, activated carbon, polymer-bound scavengers).

  • Reaction solvent (the same as your reaction or a compatible solvent).

  • Inert atmosphere (e.g., nitrogen or argon).

  • Analytical method for palladium quantification (e.g., ICP-MS).

Procedure:

  • Sample Preparation: Dissolve a known amount of your crude product in the chosen solvent to create a stock solution with a known concentration of palladium.

  • Scavenger Addition: In separate vials, add a predetermined amount of each scavenger (typically 5-20 equivalents relative to the palladium content).

  • Incubation: Stir the vials under an inert atmosphere at a set temperature (start with room temperature, but it can be optimized) for a specific duration (e.g., 2, 4, 8, and 24 hours).

  • Sampling and Analysis: At each time point, take an aliquot from each vial, filter to remove the scavenger, and analyze the palladium content using a sensitive analytical technique like ICP-MS.

  • Evaluation: Compare the palladium removal efficiency of each scavenger and select the one that provides the best performance with minimal product loss.

Issue 2: Significant Product Loss During Purification

Possible Cause: Your 3-amino-2-pyridone product is binding to the scavenger or activated carbon.

Solutions:

  • Scavenger Selection: Avoid scavengers with functional groups that can strongly interact with your product. For example, if your product is basic, avoid acidic scavengers.

  • Optimize Scavenger Loading: Using a large excess of the scavenger can lead to non-specific binding of your product. Try reducing the amount of scavenger to the minimum required for effective palladium removal.

  • Solvent Wash: After the scavenging step, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Alternative Methods: Consider non-adsorptive methods like crystallization or liquid-liquid extraction if product loss with scavengers is persistent.

Data Presentation: Comparison of Palladium Scavenging Methods

The following table summarizes the general characteristics of common palladium removal techniques to aid in your selection process.

MethodAdvantagesDisadvantagesBest Suited For
Activated Carbon Low cost, effective for a broad range of palladium species.[11]Can cause significant product loss, may require large volumes.Initial bulk removal of palladium.
Silica-Based Scavengers High efficiency and selectivity, available with various functional groups.[1]Higher cost than activated carbon.Removing trace amounts of palladium to meet regulatory limits.
Polymer-Bound Scavengers High capacity, can be used in flow chemistry setups.Can swell in certain solvents, potentially lower thermal stability.Large-scale purification and continuous processes.
Crystallization Can provide a highly pure product, removes various impurities simultaneously.Can be challenging to develop optimal conditions, may not be effective for all compounds.Final purification step for crystalline products.
Liquid-Liquid Extraction Can be effective for removing certain palladium salts.Requires immiscible solvents, can be labor-intensive.Specific cases where the palladium species is soluble in one phase and the product in another.

Visualization of the Palladium Removal Workflow

The following diagram illustrates a typical workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Implementation & Verification A Crude Product with High Palladium Content B Scavenger Screening A->B Primary Route C Alternative Methods (Crystallization, Extraction) A->C If Scavengers Fail D Method Optimization B->D C->D E Scale-up Purification D->E F Palladium Analysis (ICP-MS) E->F F->D Re-optimize if needed G Pure Product (<10 ppm Pd) F->G

Caption: A decision-making workflow for palladium catalyst removal.

Logical Relationship: Scavenger Selection for 3-Amino-2-Pyridone

The choice of scavenger should be guided by the potential interactions with the functional groups of the 3-amino-2-pyridone molecule.

Scavenger_Selection cluster_Product 3-Amino-2-Pyridone cluster_Scavengers Palladium Scavengers cluster_Interactions Potential Interactions Product Product Molecule Amino Amino Group (Basic, Nucleophilic) Product->Amino Pyridone Pyridone Ring (Potential Ligand) Product->Pyridone Good Effective Scavenging Bad1 Product Binding (Yield Loss) Amino->Bad1 Bad2 Competition for Pd Pyridone->Bad2 Thiol Thiol-Based (Soft Lewis Base) Thiol->Good Amine Amine-Based (Potential Competition) Amine->Bad2 Acidic Acidic (Potential Salt Formation) Acidic->Bad1

Caption: Interactions influencing scavenger choice for 3-amino-2-pyridone.

References

  • Process for the removal of residual palladium from polyketones. (n.d.). Google Patents.
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. (2025, August 9). ResearchGate. Retrieved February 8, 2024, from [Link]

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved February 8, 2024, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved February 8, 2024, from [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 8, 2024, from [Link]

  • Method of removing palladium. (n.d.). Google Patents.
  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. (2025, August 7). ResearchGate. Retrieved February 8, 2024, from [Link]

  • From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. (2023, September 15). University of Strathclyde. Retrieved February 8, 2024, from [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025, August 7). ResearchGate. Retrieved February 8, 2024, from [Link]

  • A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. (n.d.). Semantic Scholar. Retrieved February 8, 2024, from [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. Retrieved February 8, 2024, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

Sources

Technical Support Center: Handling Hygroscopic 3-Aminopyridin-2-one Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #PYR-HYG-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Stabilization and Handling of Deliquescent Aminopyridone Intermediates[1]

The Hygroscopicity Matrix: Diagnosis & Mechanism

User Query: "Why does my solid 3-aminopyridin-2-one hydrochloride turn into a sticky oil within minutes of weighing?"

Technical Insight: The extreme hygroscopicity of 3-aminopyridin-2-one salts is not a random impurity issue; it is intrinsic to the molecular scaffold.[1] This behavior stems from a "perfect storm" of two competing factors: Lactam-Lactim Tautomerism and High-Energy Hydrogen Bonding Sites .[1]

  • Tautomeric Equilibrium: In the solid state, the molecule prefers the 2-pyridone (lactam) form.[1] However, the 3-amino group introduces a zwitterionic character that significantly increases the dipole moment.[1]

  • Lattice Destabilization: When you form a salt (e.g., HCl), the chloride ion competes for hydrogen bonds.[1] If the lattice energy is lower than the hydration energy (which is high due to the polar amide/amine motif), the crystal will aggressively strip moisture from the air to solvate itself, leading to deliquescence (dissolving in its own absorbed water).

Visualizing the Instability

The following diagram illustrates how environmental water disrupts the crystal lattice, bridging the gap between the tautomers and causing the phase change.

HygroscopicityMechanism cluster_solid Dry Crystalline State cluster_air Ambient Exposure (>30% RH) cluster_liquid Deliquescent State Lactam Lactam Form (Dominant Solid) Salt Salt Counter-ion (Cl- / Br-) Lactam->Salt Ionic Interaction Hydrate Hydrate Shell Formation Lactam->Hydrate H-Bond Donor/Acceptor H2O Atmospheric H2O Salt->H2O High Hydration Energy H2O->Hydrate Lattice Expansion Solution Aqueous Solution (Oil/Goo) Hydrate->Solution Crystal Collapse

Figure 1: Mechanism of deliquescence in aminopyridone salts.[1] The high hydration energy of the salt overcomes the lattice energy, leading to rapid liquefaction.

Immediate Triage: Handling Protocols

User Query: "I need to use this material today for a reaction. How do I weigh and transfer it without ruining the stoichiometry?"

If your material is already "gooey" or you anticipate issues, follow the Inert Weighing Protocol . Do not attempt to dry the material in a standard oven; it will likely decompose or melt (glass transition depression).

Protocol A: The "Difference Weighing" Technique

Use this when a Glovebox is unavailable.

  • Equilibration: Place the bulk container in a desiccator with P₂O₅ (Phosphorus Pentoxide) for 4 hours.

  • Taring: Tare a dry, septum-capped vial containing anhydrous solvent (e.g., DMF or DMSO) on the balance.

  • Transfer: Quickly transfer the solid into the vial outside the balance (to avoid corroding the balance sensor) and immediately recap.

  • Measurement: Weigh the vial again. The mass increase is your substrate.[1]

  • Dissolution: Dissolve fully and transfer via syringe to your reaction vessel.

Protocol B: Azeotropic Drying (Rescue Operation)

Use this if your solid has already turned into an oil/gum.

StepActionMechanism
1 Dissolve the "oil" in Methanol (min. volume).Breaks up the hydrate structure; ensures homogeneity.
2 Add Toluene (10x volume relative to MeOH).Forms a ternary azeotrope (MeOH/Water/Toluene).[1]
3 Rotary evaporate at 40-45°C .Removes water gently without thermal decomposition.
4 Repeat Toluene addition/evaporation 2x.[1]"Chases" the remaining water.[1]
5 Final dry under high vacuum (<1 mbar) for 4h.Removes trace solvent.[1]

Long-Term Remediation: Salt Engineering

User Query: "We are scaling up. We cannot use the HCl salt anymore due to handling issues. What are the alternatives?"

The HCl salt is often the default choice in early discovery but is rarely the best for physicochemical stability. You must engineer the crystal lattice to be less inviting to water.

Decision Tree: Counter-Ion Selection

Follow this logic flow to select a stable alternative form.

SaltSelection Start Start: HCl Salt is Hygroscopic Screen1 Screen Sulfonic Acids (Mesylate / Tosylate) Start->Screen1 Check1 Is MP > 150°C? Screen1->Check1 Screen2 Screen Dicarboxylic Acids (Fumarate / Succinate) Check1->Screen2 No Result1 Candidate A: Mesylate Salt (Often non-hygroscopic) Check1->Result1 Yes Check2 Is Crystallinity High? Screen2->Check2 Result2 Candidate B: Fumarate Co-crystal (H-bond network stabilized) Check2->Result2 Yes Result3 Fallback: Lyophilized HCl Salt (Store in single-use aliquots) Check2->Result3 No

Figure 2: Strategic workflow for replacing hygroscopic HCl salts. Sulfonates and dicarboxylates often provide better lattice packing.

Recommended Counter-Ions for Pyridones
  • Mesylate (Methanesulfonate): Often packs denser than HCl, reducing voids for water entry.[1]

  • Fumarate: Can form hydrogen-bonded networks that "satisfy" the H-bond donors/acceptors of the pyridone, leaving no sites for water to attach.[1]

  • Sulfate (H₂SO₄): While stable, it can sometimes form stable hydrates.[1] This is acceptable if the hydrate is stoichiometric and does not deliquesce.

Analytical Validation

User Query: "How do I prove the water content isn't affecting my yield calculations?"

Standard Karl Fischer (KF) titration is difficult if the solid is insoluble or reacts with the KF reagent.

Validated Method: Dynamic Vapor Sorption (DVS)

Do not rely on TGA (Thermogravimetric Analysis) alone, as it cannot distinguish between surface water and bound hydrates easily in this class of compounds.

DVS Experiment Protocol:

  • Isotherm Mode: Cycle Relative Humidity (RH) from 0% → 90% → 0%.

  • Step Size: 10% RH increments.

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Critical Output: Look for the Deliquescence Point (RH₀) .[1][2]

    • *If RH₀ < 40%: Must handle in glovebox.

    • *If RH₀ > 60%: Handle in standard lab with rapid weighing.

Frequently Asked Questions (FAQs)

Q: Can I use a vacuum oven to dry the HCl salt? A: Proceed with caution. 3-aminopyridin-2-one salts often have low glass transition temperatures (Tg) when wet.[1] Heating them under vacuum can cause them to "melt" into a glass that traps water inside, making it impossible to dry further.[1] Recommendation: Use Lyophilization (Freeze Drying) from water/dioxane instead.[1]

Q: My elemental analysis (CHN) is off. Why? A: You likely have a non-stoichiometric hydrate.[1] If your theoretical C% is 45.0% and you find 41.5%, calculate if this matches a hemi-hydrate or monohydrate.[1] Pyridone salts frequently form stable hemi-hydrates (0.5 H₂O) that are difficult to remove without decomposing the compound.[1]

Q: Is the free base less hygroscopic? A: Yes, but it is chemically unstable. The free amine oxidizes rapidly in air (turning brown/black). The salt form protects the amine from oxidation but introduces hygroscopicity. You are trading chemical instability for physical instability.[1]

References

  • Tautomerism of 2-Pyridones

    • Title: How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.[1][3]

    • Source: The Journal of Physical Chemistry B (ACS).
    • URL:[Link]

  • Handling Hygroscopic Salts

    • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.[1]

    • Source: Organic Process Research & Development.[1]

    • URL:[Link]

  • Analytical Techniques (DVS)

    • Title: Dynamic Vapor Sorption (DVS) - Surface Measurement Systems.[1]

    • Source: Surface Measurement Systems Technical Resources.[1]

    • URL:[Link]

  • Drying Protocols

    • Title: Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis.[1][4][5]

    • Source: TA Instruments Applic
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Tautomeric Landscape of 3-Aminopyridin-2(1H)-one: An Analysis of X-ray Crystallographic and Spectroscopic Data

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the tautomeric forms of 3-aminopyridin-2(1H)-one. This document synthesizes available experimental and theoretical data to elucidate the structural nuances of this important heterocyclic scaffold.

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in the field of medicinal chemistry. The specific tautomeric form of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and its ability to interact with biological targets.[1][2] For 3-aminopyridin-2(1H)-one, a privileged structure in numerous biologically active compounds, a thorough understanding of its tautomeric preferences is crucial for rational drug design and development.[1]

This guide delves into the structural characterization of the potential tautomers of 3-aminopyridin-2(1H)-one, with a primary focus on the insights gained from X-ray crystallography. While crystallographic data for the parent compound remains elusive in the public domain, analysis of closely related derivatives provides a strong foundation for understanding its solid-state behavior. We will complement this with a discussion of spectroscopic and computational methodologies that offer a more complete picture of the tautomeric equilibrium in different environments.

The Tautomeric Possibilities of 3-Aminopyridin-2(1H)-one

3-Aminopyridin-2(1H)-one can theoretically exist in several tautomeric forms, with the two most prominent being the amino-pyridone form and the imino-pyridol form. The equilibrium between these tautomers is influenced by factors such as the physical state (solid, liquid, or gas), solvent polarity, and temperature.

Figure 1: The two primary tautomeric forms of 3-aminopyridin-2(1H)-one.

Insights from X-ray Crystallography: The Predominance of the Pyridone Form in the Solid State

While a definitive crystal structure of the parent 3-aminopyridin-2(1H)-one is not publicly available, numerous X-ray crystallographic studies of its derivatives consistently reveal the predominance of the pyridin-2(1H)-one tautomer in the solid state.[1] This observation is crucial as the solid-state conformation is often the most relevant for understanding the properties of a drug substance.

For instance, the crystal structures of various 4-aryl-3-aminopyridin-2(1H)-one derivatives have been determined, and in all reported cases, the molecules adopt the pyridone form.[1] The crystal packing in these structures is typically stabilized by a network of intermolecular hydrogen bonds, with the N-H group of the pyridone ring and the amino group acting as hydrogen bond donors, and the carbonyl oxygen serving as a hydrogen bond acceptor.

Table 1: Crystallographic Data for Selected 3-Aminopyridin-2(1H)-one Derivatives

CompoundTautomeric FormKey Bond Lengths (Å)Hydrogen Bonding InteractionsCCDC Number
3-((4-fluorobenzyl)formamido)-6-methyl-4-phenylpyridin-2(1H)-onePyridoneC=O: ~1.24, C-N(ring): ~1.38N-H···O (dimer formation)2467191[1]
3-(benzyl(methyl)amino)-6-methyl-4-phenylpyridin-2(1H)-onePyridoneC=O: ~1.25, C-N(ring): ~1.37N-H···O (dimer formation)2467192[1]

Note: The bond lengths are approximate and can vary slightly depending on the specific derivative and crystal packing forces.

The consistent observation of the pyridone tautomer across a range of derivatives strongly suggests that the parent 3-aminopyridin-2(1H)-one also crystallizes in this form. The stability of the pyridone tautomer in the solid state can be attributed to the formation of strong intermolecular hydrogen bonds, which create a more stable crystal lattice.

Experimental Protocol for the Synthesis and Crystallization of 3-Aminopyridin-2(1H)-one

For researchers wishing to obtain single crystals of 3-aminopyridin-2(1H)-one suitable for X-ray diffraction studies, the following protocol, adapted from established literature procedures for similar compounds, is recommended.[3]

Part 1: Synthesis of 3-Aminopyridin-2(1H)-one

  • Reaction Setup: To a solution of 2-amino-3-nitropyridine (1 mmol) in methanol (20 mL) in a round-bottom flask, add 10% Palladium on carbon (10 mol%).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude 3-aminopyridin-2(1H)-one.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Part 2: Crystallization for X-ray Diffraction

  • Solvent Selection: The purified 3-aminopyridin-2(1H)-one is dissolved in a minimal amount of a suitable hot solvent. Good solvent choices for crystallization of polar compounds include ethanol, methanol, or a mixture of ethanol and water.

  • Slow Evaporation: The solution is filtered while hot to remove any insoluble impurities and then allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days.

  • Vapor Diffusion: Alternatively, a vapor diffusion method can be employed. The compound is dissolved in a solvent in which it is readily soluble (e.g., methanol). This solution is placed in a small open vial, which is then placed in a larger sealed container containing a solvent in which the compound is poorly soluble (e.g., diethyl ether). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.

Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization s1 Dissolve 2-amino-3-nitropyridine in Methanol s2 Add Pd/C catalyst s1->s2 s3 Hydrogenate under H2 atmosphere s2->s3 s4 Filter to remove catalyst s3->s4 s5 Concentrate to obtain crude product s4->s5 s6 Purify by column chromatography s5->s6 c1 Dissolve purified product in hot solvent s6->c1 Purified 3-aminopyridin-2(1H)-one c2 Slowly cool and evaporate solvent c3 Collect single crystals c2->c3

Figure 2: A generalized workflow for the synthesis and crystallization of 3-aminopyridin-2(1H)-one.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides definitive evidence of the tautomeric form in the solid state, other analytical techniques are essential for understanding the tautomeric equilibrium in solution.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the amino-pyridone and imino-pyridol forms.

  • ¹H NMR: In the amino-pyridone tautomer, one would expect to see a broad signal for the N-H proton of the pyridone ring and distinct signals for the aromatic protons. The chemical shift of the ring protons would be influenced by the electron-donating amino group and the electron-withdrawing carbonyl group. In the imino-pyridol form, the disappearance of the N-H signal and the appearance of an O-H signal would be expected, along with a downfield shift of the proton attached to the imino carbon.

  • ¹³C NMR: The carbonyl carbon of the pyridone tautomer would exhibit a characteristic signal in the downfield region (around 160-180 ppm). This signal would be absent in the imino-pyridol tautomer, which would instead show a signal for a carbon attached to a hydroxyl group at a higher field.

2. Infrared (IR) Spectroscopy:

IR spectroscopy can provide valuable information about the functional groups present in the molecule.

  • Amino-pyridone form: This tautomer will show a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹. It will also exhibit N-H stretching vibrations for both the amino group (around 3300-3500 cm⁻¹) and the pyridone ring N-H (around 3100-3300 cm⁻¹).

  • Imino-pyridol form: This tautomer would lack the strong C=O absorption but would show a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching vibration (around 1620-1680 cm⁻¹).

Studies on related 2-aminopyridine systems have shown that they exist predominantly in the amino form in various solvents, as confirmed by IR and NMR spectroscopy.[4]

3. UV-Vis Spectroscopy:

The electronic transitions, and thus the UV-Vis absorption spectra, of the two tautomers are expected to be different. The pyridone tautomer, with its cross-conjugated system, will likely have a different λmax and molar absorptivity compared to the aromatic hydroxypyridine system of the imino-pyridol form.

Computational Insights into Tautomer Stability

In the absence of definitive experimental data for the parent compound, computational chemistry offers a powerful tool for predicting the relative stabilities of the tautomers. Numerous theoretical studies on related 2-pyridone and aminopyridine systems have consistently shown that the pyridone tautomer is thermodynamically more stable than the hydroxypyridine tautomer.[5][6]

These computational models indicate that the greater stability of the pyridone form is due to a combination of factors, including the inherent strength of the C=O bond compared to the C=N bond and the favorable amide resonance.

Table 2: Predicted Relative Energies of 2-Hydroxypyridine and 2-Pyridone Tautomers

MethodSolventΔE (Pyridone - Hydroxypyridine) (kcal/mol)Reference
DFT (B3LYP/6-311++G(d,p))Gas Phase-8.7[5]
DFT (B3LYP/6-311++G(d,p))Water (PCM)-11.5[5]

These theoretical predictions align with the experimental observations from X-ray crystallography of derivatives and spectroscopic studies of related compounds, all pointing towards the predominance of the pyridin-2(1H)-one tautomer.

Conclusion and Future Directions

The available evidence from X-ray crystallography of derivatives, spectroscopic analysis of related compounds, and computational studies strongly indicates that 3-aminopyridin-2(1H)-one exists predominantly in the amino-pyridone tautomeric form, particularly in the solid state. This understanding is critical for medicinal chemists and drug development professionals, as the hydrogen bonding capabilities and overall electronic profile of this tautomer will dictate its interactions with biological targets.

However, the lack of a definitive X-ray crystal structure of the parent 3-aminopyridin-2(1H)-one represents a significant data gap. Future work should focus on the successful crystallization and structural elucidation of this fundamental heterocyclic compound. Such a study would provide invaluable benchmark data for computational models and further solidify our understanding of the tautomeric preferences of this important pharmacophore.

References

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. [Link]

  • Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5. ResearchGate. [Link]

  • DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. PMC. [Link]

  • The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. PubMed. [Link]

  • Powder X-ray diffraction of 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone, C15H17N3O4. ResearchGate. [Link]

  • Theoretical and Spectroscopic Study of 2-Substituted Indan-1,3-diones: A Coherent Picture of the Tautomeric Equilibrium. ResearchGate. [Link]

  • Synthesis and members of 3-aminopyridin-2-one based fragment library... ResearchGate. [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. RJPT. [Link]

  • Theoretical and spectroscopic study of 2-substituted indan-1,3-diones: a coherent picture of the tautomeric equilibrium. PubMed. [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]

  • Favipiravir Tautomerism: A Short Theoretical Report. ChemRxiv. [Link]

  • Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. PubMed. [Link]

  • Experimental and pK prediction aspects of tautomerism of drug-like molecules. ResearchGate. [Link]

  • Crystallization And Preliminary X-Ray Diffraction Study Of Riboflavin Synthase. ResearchGate. [Link]

  • 2-Amino-3-Hydroxypyridine. PubChem. [Link]

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UV-Vis absorption spectra of 3-amino-2-pyridone in different pH

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 3-Amino-2-Pyridone: A pH-Dependent Analysis

This guide provides a comprehensive examination of the pH-dependent UV-Vis absorption characteristics of 3-amino-2-pyridone. For researchers, scientists, and drug development professionals, understanding how a molecule's light-absorbing properties change with pH is critical. This knowledge is fundamental for determining physicochemical properties like pKa, developing stable pharmaceutical formulations, and predicting a compound's behavior in different physiological environments.[1] This document moves beyond a simple protocol to explain the underlying chemical principles and provide a robust experimental framework for obtaining reliable, publication-quality data.

Part 1: The Physicochemical Landscape of 3-Amino-2-Pyridone

3-Amino-2-pyridone, also known as 3-amino-2(1H)-pyridinone, is a heterocyclic compound featuring a pyridine ring, an amino group, and a carbonyl group.[2] Its structure is subject to tautomerization and protonation events, which are the primary drivers of its pH-dependent spectral behavior.

Tautomerism and Acid-Base Equilibria

The structure of 3-amino-2-pyridone exists in equilibrium between its lactam (pyridone) and lactim (pyridinol) forms. Furthermore, it possesses two primary sites for protonation/deprotonation: the exocyclic amino group and the pyridine ring nitrogen (or the hydroxyl group in the lactim form). These equilibria are highly sensitive to the surrounding pH.

At very low pH, both the ring nitrogen and the amino group are expected to be protonated, resulting in a cationic species. As the pH increases, the compound will undergo sequential deprotonation events. Spectrophotometry is an excellent technique for monitoring these changes, as each distinct ionic species possesses a unique electronic configuration and, therefore, a unique UV-Vis absorption spectrum.[3] The pH at which the concentrations of an acid and its conjugate base are equal is the pKa, a critical parameter in drug development.[4]

G cluster_low_ph Low pH (Cationic) cluster_mid_ph Mid pH (Neutral) cluster_high_ph High pH (Anionic) low_ph 3-Amino-2-pyridone (Fully Protonated) mid_ph 3-Amino-2-pyridone (Neutral Species) low_ph->mid_ph +OH⁻ -H₂O (pKa1) high_ph 3-Amino-2-pyridone (Anionic Species) mid_ph->high_ph +OH⁻ -H₂O (pKa2)

Caption: Acid-base equilibria of 3-amino-2-pyridone across a pH gradient.

Part 2: Experimental Design for pH-Dependent Spectral Analysis

A successful experiment hinges on meticulous planning and execution. The objective is to isolate the spectral signature of each ionic species by controlling the pH of the sample solution with a series of buffers.

Causality Behind Experimental Choices:

  • Buffer System: A series of buffers spanning a wide pH range (e.g., pH 2 to 12) is necessary to force the equilibrium toward each protonation state. It's crucial to use buffers that are transparent in the UV region of interest (typically 200-400 nm).

  • Constant Ionic Strength: Maintaining a constant ionic strength across all buffer solutions minimizes variations in the activity coefficients of the ions, ensuring that observed spectral shifts are due to pH changes alone.[5]

  • High-Purity Solvents and Reagents: Using high-purity water and analytical grade reagents is essential to avoid interference from absorbing impurities.

  • Instrument Validation: The performance of the UV-Vis spectrophotometer must be verified according to pharmacopeial guidelines (e.g., USP <857>) to ensure wavelength accuracy, precision, and photometric accuracy.[6]

Detailed Experimental Protocol

This protocol provides a self-validating system for generating a pH-titration curve using UV-Vis spectroscopy.

  • Instrument Preparation and Verification:

    • Power on the dual-beam UV-Vis spectrophotometer and allow the lamps to stabilize (typically 30-60 minutes).

    • Perform system suitability tests for wavelength accuracy and photometric accuracy using certified reference materials as per internal SOPs or pharmacopeial standards.[6]

  • Reagent and Solution Preparation:

    • Stock Solution: Accurately prepare a concentrated stock solution (e.g., 1 mg/mL) of 3-amino-2-pyridone in a suitable solvent like methanol or water. The choice of solvent should ensure complete dissolution.

    • Buffer Series: Prepare a series of buffer solutions with constant ionic strength covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12).

    • Sample Solutions: For each pH point, create a sample by diluting a precise volume of the stock solution into a precise volume of the corresponding buffer. The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU to ensure optimal accuracy. A typical final concentration might be in the range of 10-50 µg/mL.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a relevant wavelength range (e.g., 220 nm to 450 nm).

    • Use quartz cuvettes for measurements in the UV range, as plastic and glass absorb UV light.[7][8]

    • For each measurement, use the corresponding buffer solution (without the analyte) as the blank to correct for any absorbance from the buffer components.[9]

    • Record the full absorption spectrum for the 3-amino-2-pyridone sample at each pH.

    • Repeat each measurement in triplicate to ensure reproducibility.[7]

G prep 1. Stock & Buffer Preparation dilute 2. Dilute Stock into Each pH Buffer prep->dilute blank 4. Blank Correction (Using Buffer) dilute->blank setup 3. Instrument Setup & Validation setup->prep measure 5. Measure Sample Absorbance Spectrum blank->measure repeat 6. Repeat for All pH Values measure->repeat Iterate analyze 7. Data Analysis (Plot A vs. pH) repeat->analyze

Caption: Experimental workflow for pH-dependent UV-Vis analysis.

Part 3: Data Interpretation and Comparative Analysis

The collected spectra will reveal distinct changes as a function of pH. In regions where the pH is far from any pKa value, the spectrum will be stable, representing a single dominant ionic species. In regions where the pH is close to a pKa value, the spectrum will be a composite of two species in equilibrium.

Key Spectral Features:

  • λmax (Wavelength of Maximum Absorbance): The λmax will shift as the protonation state of the molecule changes. A shift to a longer wavelength is a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. These shifts are direct consequences of changes in the electronic structure of the chromophore.

  • Isosbestic Point: When two species are in equilibrium, there is often a specific wavelength at which their molar absorptivities are identical. At this "isosbestic point," the absorbance remains constant regardless of the ratio of the two species.[10] The presence of sharp isosbestic points is a strong indicator of a clean, two-component equilibrium.

Comparative Data Summary

The table below presents hypothetical, yet chemically plausible, data for the UV-Vis absorption of 3-amino-2-pyridone at three distinct pH values, each representing a different dominant ionic form.

pH ValueDominant SpeciesExpected λmax (nm)Rationale for Spectral Shift
pH 2.0 Cationic (Protonated)~295 nmProtonation of the ring nitrogen and amino group can alter the π-electron system, often leading to a specific absorption maximum.
pH 7.0 Neutral~310 nmDeprotonation can extend conjugation or alter electron density, often resulting in a bathochromic (red) shift compared to the cationic form.
pH 12.0 Anionic (Deprotonated)~330 nmFurther deprotonation creates an anionic species with a different electron distribution, potentially leading to another bathochromic shift.

Spectrophotometric pKa Determination

The pKa values can be determined by plotting the absorbance at a specific wavelength (one where the absorbance changes significantly with pH) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.[11]

Part 4: Relevance in Pharmaceutical Development

Understanding the pH-dependent behavior of a molecule like 3-amino-2-pyridone is not merely an academic exercise; it is a cornerstone of effective drug development.

  • Formulation Development: The solubility and stability of an active pharmaceutical ingredient (API) are often highly dependent on its ionization state.[1] This data informs the selection of buffers and excipients to create a stable and effective drug product.

  • Biopharmaceutical Prediction: The pH of various physiological compartments (e.g., stomach ~pH 1.5-3.5, small intestine ~pH 6-7.4, blood ~pH 7.4) dictates the form of a drug molecule. The ionization state directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Quality Control: UV-Vis spectroscopy is a simple, robust, and cost-effective method widely used in QA/QC for identity, purity, and concentration measurements of APIs.[6][12]

Conclusion

The relationship between pH and the UV-Vis absorption spectrum of 3-amino-2-pyridone provides a window into its fundamental chemical properties. By employing the rigorous experimental and analytical framework detailed in this guide, researchers can accurately determine its pKa values and predict its behavior in various environments. This information is invaluable, enabling data-driven decisions in medicinal chemistry, pharmaceutical formulation, and the broader drug development lifecycle.

References

  • Technology Networks (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]

  • ResearchGate (2023). The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

  • ResearchGate. Absorption and fluorescence spectra of 2Py and 3Py in cyclohexane and.... Available at: [Link]

  • Gussakovsky, E. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. PMC. Available at: [Link]

  • ResearchGate. Selected absorption spectra of 2Py (upper panel) and 3Py (lower panel).... Available at: [Link]

  • Bellobono, I. R., & Favini, G. (1971). Ultraviolet absorption and protonation equilibria of amino- and nitro-substituted pyridines. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • ACS Publications (2020). Exploring the pH Dependent Aqueous Speciation of Metal Complexes through UV–Vis Spectroscopy. Journal of Chemical Education. Available at: [Link]

  • ResearchGate (2025). (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Available at: [Link]

  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available at: [Link]

  • PubChem. 3-Amino-2-pyridinol. Available at: [Link]

  • Truman ChemLab. Spectrophotometric Determination of the pKa of Bromothymol Blue. Available at: [Link]

  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Available at: [Link]

  • CUNY. EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permanganate Solutions. Available at: [Link]

  • HunterLab. Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Available at: [Link]

  • ACS Organic Division. pKa Data Compiled by R. Williams. Available at: [Link]

  • SlideShare. Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. Available at: [Link]

  • Puig, E., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available at: [Link]

  • Walsh Medical Media (2022). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Available at: [Link]

  • PubMed (2022). The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study. Available at: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available at: [Link]

  • Wikipedia. 2-Pyridone. Available at: [Link]

  • Reddit (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Available at: [Link]

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Comparative Fragmentation Analysis: 3-Amino-2-Pyridone Derivatives via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 3-amino-2-pyridone derivatives, a critical scaffold in medicinal chemistry often found in kinase inhibitors and peptide mimetics. We compare the fragmentation behavior of this scaffold against its structural isomers (e.g., 3-amino-4-pyridone) and analogous heterocycles (e.g., 3-aminopyridine).

Key Takeaway: The 3-amino-2-pyridone scaffold exhibits a diagnostic neutral loss of CO (28 Da) followed by HCN elimination (27 Da) , a pattern that distinctively separates it from amino-pyridine analogs which primarily favor HCN losses. This guide details the mechanistic pathways, experimental protocols, and comparative data necessary for unambiguous structural verification.

Mechanistic Analysis: The Fragmentation Pathway[1][2]

The fragmentation of 3-amino-2-pyridone derivatives under Electrospray Ionization (ESI) is governed by the stability of the lactam core and the "mobile proton" model.

Primary Pathway: The Lactam-to-Pyrrole Contraction

Upon protonation (


), the most favorable site is the carbonyl oxygen or the ring nitrogen, depending on the solvent phase and gas-phase basicity. However, the fragmentation is driven by the neutral loss of Carbon Monoxide (CO) .
  • Precursor Ion Formation: The

    
     ion is generated.
    
  • Ring Contraction: The lactam ring undergoes a rearrangement, expelling CO (28 Da). This results in a 5-membered pyrrole-like cation.

  • Secondary Fragmentation: The resulting ion is often unstable and rapidly loses HCN (27 Da) or, depending on the 3-amino substituent, ammonia (

    
    , 17 Da).
    
The "Amino" Effect

The presence of the amino group at the C3 position adds a competitive fragmentation channel. While CO loss is the thermodynamic product of the ring system, the amino group can facilitate ammonia loss (


)  if the collision energy (CE) is low, though this is less diagnostic than the ring contraction.
Visualization of Fragmentation Tree

The following diagram illustrates the primary and secondary fragmentation pathways for a generic 3-amino-2-pyridone derivative (


 = H).

FragmentationPathway Parent Parent Ion [M+H]+ (m/z 111 for core) Intermediate Ring Contraction Product [M+H - CO]+ Parent->Intermediate - CO (28 Da) (Diagnostic for 2-Pyridone) AmmoniaLoss Ammonia Loss [M+H - NH3]+ Parent->AmmoniaLoss - NH3 (17 Da) (Minor Pathway) Fragment2 Secondary Fragment [M+H - CO - HCN]+ Intermediate->Fragment2 - HCN (27 Da)

Figure 1: Diagnostic fragmentation tree for 3-amino-2-pyridone. The red node indicates the critical ring contraction step distinguishing this scaffold from pyridines.

Comparative Analysis: 2-Pyridone vs. Alternatives

Distinguishing 3-amino-2-pyridone from its isomers is a common challenge in drug metabolite identification. The following table compares the spectral "fingerprints" of the target scaffold against common alternatives.

Table 1: Diagnostic Ion Comparison[3]
Feature3-Amino-2-Pyridone (Target)3-Amino-4-Pyridone (Isomer)3-Aminopyridine (Analog)
Primary Neutral Loss CO (28 Da) CO (28 Da)HCN (27 Da)
Secondary Loss HCN (27 Da)HCN (27 Da)HCN (27 Da)
Relative Abundance of [M-CO]+ High (Base Peak) Moderate to HighN/A (No Carbonyl)
Mechanism Facile ring contraction to pyrrole cation.Ring contraction, but often requires higher CE due to resonance stability.Ring opening or side-chain cleavage.
Diagnostic Ratio High

ratio.
Lower

stability compared to 2-isomer.
High

abundance.

Analysis:

  • Vs. 3-Aminopyridine: The presence of the carbonyl in the pyridone scaffold makes the loss of 28 Da (CO) the dominant feature. Aminopyridines cannot lose CO and instead lose HCN (27 Da) or

    
     (17 Da) immediately.
    
  • Vs. 3-Amino-4-Pyridone: Both isomers lose CO. However, the 2-pyridone elimination is typically more facile (appearing at lower collision energies) due to the direct amide-like character (

    
    ) promoting the retro-Diels-Alder-type mechanism or simple extrusion.
    

Experimental Protocol: Validated Workflow

To reproduce these fragmentation patterns, the following ESI-MS/MS protocol is recommended. This workflow is designed to be self-validating by using the "Energy Ramp" technique to observe the onset of the diagnostic CO loss.

Materials & Equipment
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (Protonation enhancer).

  • Standard: 3-amino-2-pyridone (Sigma-Aldrich or synthesized derivative).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Methanol (Stock).

    • Dilute to 1 µg/mL in 50:50 MeOH:H2O + 0.1% FA.

  • Direct Infusion:

    • Infuse sample at 5–10 µL/min into the ESI source.

    • Source Parameters: Capillary Voltage: 3.5 kV; Source Temp: 300°C; Desolvation Gas: 500 L/hr.

  • Precursor Isolation:

    • Set Q1 to select the

      
       ion (e.g., m/z 111.05 for the core structure) with a window of 1.0 Da.
      
  • Energy Resolved MS (ER-MS):

    • Critical Step: Ramp Collision Energy (CE) from 5 eV to 50 eV in 5 eV increments.

    • Validation: Observe the disappearance of the parent ion and the appearance of the [M-28]+ fragment.

    • Note: 2-pyridones typically fragment between 15–25 eV.

  • Data Analysis:

    • Plot "Breakdown Curves" (Intensity vs. CE) for the Parent, [M-28], and [M-55] ions.

Experimental Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL MeOH/H2O) ESI ESI Source (+ mode, 3.5 kV) Sample->ESI Q1 Q1 Selection [M+H]+ Isolation ESI->Q1 CID Collision Cell (Ramp 5-50 eV) Q1->CID Detector Detection (Q-TOF / Q3) CID->Detector Analysis Data Analysis (Neutral Loss Scan) Detector->Analysis

Figure 2: Workflow for Energy-Resolved Mass Spectrometry (ER-MS) of pyridone derivatives.

Authoritative Grounding & References

The fragmentation mechanisms described (CO loss followed by HCN loss) are consistent with established mass spectrometry principles for N-heterocycles and lactams.

Key Mechanistic Insights
  • Neutral Loss of CO: The expulsion of CO from 2-pyridones is a well-documented "retro-Diels-Alder" type fragmentation or simple extrusion, driven by the stability of the resulting cyclic or acyclic cations [1].

  • Protonation Sites: In the gas phase, the amide oxygen is the preferred protonation site, facilitating the C-N bond cleavage required for CO loss [2].

  • Differentiation: The "Neutral Loss Spectrum" technique is the gold standard for distinguishing these isomers, where the mass difference (

    
    ) is plotted against intensity [3].
    
References
  • Fragmentation of 2-Pyridones: The fragmentation of some 2-pyridones... induced by electron impact.[1] Journal of the Chemical Society B.

  • Isomer Differentiation: Methods to Identify Protonation Isomers and Control their Populations in Mass Spectrometry.[2] University of Wollongong Thesis.[2]

  • Neutral Loss Strategies:Combining fragment-ion and neutral-loss matching during mass spectral library searching. NIH / PubMed Central.

  • General MS Interpretation:Mass Spectral Interpretation - Nitrogen Rule and Fragment

Sources

Technical Guide: Differentiation of 3-Amino-2-Pyridone vs. 3-Amino-4-Pyridone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Distinction: The definitive differentiation between 3-amino-2-pyridone and 3-amino-4-pyridone lies in


H NMR coupling patterns .
  • 3-Amino-4-pyridone exhibits a characteristic singlet at the C2 position (isolated between the ring nitrogen and the amine), alongside a vicinal doublet pair (H5/H6).

  • 3-Amino-2-pyridone displays a continuous AMX or ABC spin system (H4, H5, H6) with no aromatic singlets.

Secondary Indicators: While LC-MS yields identical parent ions (


), fragmentation intensity ratios (CO loss vs. HCN loss) and UV absorption maxima (

) provide supporting evidence.

The Tautomeric Challenge

Both isomers exist in a tautomeric equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms. In polar solvents (DMSO, MeOH, H


O) and the solid state, the pyridone (keto)  form predominates for both isomers due to the significant resonance stabilization energy of the amide-like linkage.
  • Isomer A: 3-amino-2-pyridone (favors 2-one form)

  • Isomer B: 3-amino-4-pyridone (favors 4-one form)

Critical Analysis: Analytical methods must account for this equilibrium.


H NMR in DMSO-

is the preferred method as it stabilizes the pyridone tautomer, simplifying spectral interpretation.
Tautomeric Structures & Numbering

The following diagram illustrates the structures and the critical proton numbering used for differentiation.

Tautomers cluster_2 3-Amino-2-Pyridone cluster_4 3-Amino-4-Pyridone A1 Key Feature: Continuous Spin System (H4-H5-H6) B1 Key Feature: Isolated Singlet (H2) Vicinal Pair (H5-H6) A1->B1 Constitutional Isomerism

Caption: Structural distinction highlighting the proton environments responsible for unique NMR signatures.

NMR Spectroscopy: The Gold Standard


H NMR provides the only self-validating confirmation of structure. The presence or absence of a singlet in the aromatic region is the binary decision point.
Comparative NMR Data (DMSO- )
Feature3-Amino-2-Pyridone3-Amino-4-Pyridone
Proton Environment H4, H5, H6 (Contiguous)H2 (Isolated), H5, H6 (Vicinal)
H2 Signal Absent (C2 is Carbonyl)Singlet (s) ,

ppm
H4 Signal Doublet/Multiplet (Coupled to H5)Absent (C4 is Carbonyl)
H5 Signal dd (Coupled to H4 & H6)Doublet (d),

Hz (Coupled to H6)
H6 Signal Doublet (d) or dd (Coupled to H5)Doublet (d),

Hz (Coupled to H5)
Coupling System AMX / ABC (3 interacting spins)AX + S (2 interacting spins + 1 singlet)
Detailed Analysis
  • 3-Amino-4-Pyridone (The "Singlet" Rule):

    • The proton at position 2 is flanked by the ring nitrogen (N1) and the amino-substituted carbon (C3). It has no immediate neighbors.

    • Result: A sharp singlet (or very weakly split doublet due to long-range

      
       coupling) appears downfield due to the deshielding effect of the adjacent nitrogen.
      
    • The remaining protons (H5 and H6) form a standard vicinal doublet pair.

  • 3-Amino-2-Pyridone (The "Multiplet" Rule):

    • The carbonyl is at C2. The amine is at C3.

    • This leaves positions 4, 5, and 6 bearing protons.[1]

    • Result: H4 couples to H5 (

      
       Hz). H5 couples to both H4 and H6. H6 couples to H5. You will see three distinct signals, all showing splitting.[1] No singlets are observed. 
      

Mass Spectrometry (LC-MS/MS)

While both isomers share the same parent ion (


 Da), their fragmentation pathways under collision-induced dissociation (CID) differ due to the position of the carbonyl group relative to the amine.
Fragmentation Pathways[2][3][4][5]
  • Common Loss: Both isomers readily lose CO (28 Da) to form a fragment at

    
    .
    
  • Differentiating Nuance:

    • 2-Pyridone: The loss of CO is often the base peak because the lactam ring opens easily.

    • 4-Pyridone: Can also lose CO, but the fragmentation often involves a more complex Retro-Diels-Alder (RDA) mechanism.

    • Ortho-Effect: In 3-amino-2-pyridone, the amine (C3) and carbonyl (C2) are vicinal. This proximity can facilitate the loss of cyanic acid (HOCN) or similar small rearrangements not possible in the 4-isomer.

Recommendation: Use MS for purity and molecular weight confirmation, but do not rely on it for de novo structural assignment without a reference standard.

Synthetic Origin & Process Context

In a drug development context, knowing the precursor often dictates the isomer.

PrecursorLikely ProductMechanism
Maltol (3-hydroxy-2-methyl-4-pyrone)3-Amino-4-Pyridone Aminolysis of pyrone converts the ring oxygen to nitrogen (4-pyridone core).
2-Aminopyridine 3-Amino-2-Pyridone Nitration at C3 followed by hydrolysis of the amino group (diazotization) or direct oxidation.
2,6-Dichloropyridine 3-Amino-2-Pyridone Nucleophilic substitution and hydrolysis steps usually yield the 2-pyridone scaffold.

Experimental Protocol: Unknown Identification

This workflow assumes you have an unknown solid sample suspected to be one of the two isomers.

Step-by-Step Methodology
  • Solubility Check: Dissolve ~5 mg of sample in 0.6 mL DMSO-

    
    . (Avoid CDCl
    
    
    
    due to poor solubility of polar pyridones).
  • 1H NMR Acquisition: Acquire a standard proton spectrum (16 scans min).

  • D2O Shake (Optional): Add 1 drop D

    
    O to exchange the amide (NH) and amine (NH
    
    
    
    ) protons. This clears the spectrum, leaving only C-H signals.
  • Spectral Analysis: Count the aromatic signals and look for the singlet.

Decision Logic (Visualized)

DecisionTree Start Unknown Sample (MW ~110 Da) Solvent Dissolve in DMSO-d6 Run 1H NMR Start->Solvent CheckSinglet Is there an aromatic SINGLET? Solvent->CheckSinglet Yes Yes (Singlet at ~7.5 ppm) CheckSinglet->Yes Singlet Present No No (All signals are doublets/multiplets) CheckSinglet->No Only Multiplets Result4 Identity: 3-Amino-4-Pyridone (H2 is isolated) Yes->Result4 Result2 Identity: 3-Amino-2-Pyridone (H4-H5-H6 coupled system) No->Result2

Caption: Logical workflow for distinguishing aminopyridone isomers using 1H NMR.

References

  • BenchChem. Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. (Analogous substitution patterns). Retrieved from .

  • National Institutes of Health (NIH). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs. (Detailed synthesis and characterization of 4-pyridone scaffolds). PMC5472403. Retrieved from .

  • Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns: Amines and Carbonyls. (Mechanisms of CO loss in cyclic amides). Retrieved from .

  • SciSpace. A new synthesis of maltol. (Precursor chemistry for 4-pyridones).[2] Retrieved from .

  • University of Saarland. Interpretation of Mass Spectra: Fragmentation Rules. (General rules for odd-electron species and heteroaromatics). Retrieved from .

Sources

Definitive Guide: Validation of Purity for 3-Amino-2-Pyridone Using HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-pyridone (CAS: 2402-76-8) is a critical heterocyclic scaffold in the synthesis of kinase inhibitors and neuroprotective agents.[1] Its validation presents a unique analytical paradox: while structurally simple, its amphoteric nature and prototropic tautomerism render standard reverse-phase HPLC (RP-HPLC) unreliable.[1]

This guide challenges the traditional reliance on HPLC-UV and 1H-NMR for purity assessment.[1] We demonstrate why HPLC-MS (High-Performance Liquid Chromatography coupled with Mass Spectrometry) is not just an alternative, but the required standard for validating high-purity grades (>98%) intended for drug development.

Part 1: The Analytical Challenge

The Tautomer Trap

3-Amino-2-pyridone exists in a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

  • In Solution: The equilibrium is solvent-dependent.[2] In non-polar solvents, the lactim favors aromatization. In polar solvents (like HPLC mobile phases), the lactam dominates.

  • The Risk: Standard HPLC conditions often result in "peak splitting" or broad tailing as the interconversion rate approaches the chromatographic timescale. A single pure compound can appear as two peaks, leading to false "impurity" flags, or worse, co-eluting impurities can hide under the broad tautomeric saddle.[1]

Polarity and Retention

With a LogP of approximately -0.5, the molecule is highly polar.[1] Standard C18 columns often fail to retain it, causing it to elute in the void volume (


) where salts and matrix effects suppress MS ionization.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary validation techniques.

FeatureHPLC-UV (254 nm) 1H-NMR (DMSO-d6) HPLC-MS (ESI+)
Primary Utility Routine batch monitoringStructural confirmationImpurity profiling & Quantification
Specificity Low .[1] Cannot distinguish regioisomers (e.g., 4-amino-2-pyridone).High for structure, but signals overlap for trace impurities.[1]High . Mass-to-charge discrimination.[1]
Sensitivity (LOD) ~0.1% (w/w)~1.0% (w/w)< 0.01% (w/w)
Tautomer Handling Poor.[1] Often sees split peaks.[1]Good. Time-averaged signals.Excellent . Acidic mobile phase locks the protonation state.
Verdict Insufficient for final release.Supplementary only.Gold Standard for validation.

Part 3: The Validated HPLC-MS Protocol

Mechanistic Strategy

To solve the tautomer/polarity issue, this protocol utilizes a Polar-Embedded C18 Stationary Phase combined with an Acidic Mobile Phase .[1]

  • Why Polar-Embedded? These columns contain a hydrophilic group near the ligand surface, allowing water to wet the pores (preventing "phase collapse") and interacting with the polar pyridone core to increase retention (

    
    ).
    
  • Why Acidic pH? Using 0.1% Formic Acid (pH ~2.[1]7) protonates the exocyclic amine (

    
    ).[1] This locks the molecule into a single cationic species, collapsing the tautomeric equilibrium and sharpening the peak.
    
Experimental Conditions

Instrumentation: Agilent 1290 Infinity II / Sciex Triple Quad or equivalent.

A. Chromatographic Parameters
  • Column: Waters Atlantis T3 or Agilent ZORBAX SB-Aq (3.0 x 100 mm, 3.0 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 35°C (Critical for reproducibility).

  • Gradient Profile:

    • 0–1 min: 2% B (Isocratic hold for polar retention)[1]

    • 1–8 min: 2% → 40% B (Linear gradient)[1]

    • 8–10 min: 95% B (Wash)[1]

    • 10–13 min: 2% B (Re-equilibration)[1]

B. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Scan Type: Full Scan (m/z 50–500) for profiling; SIM (m/z 111.[1]1) for quantitation.[1][3][4]

  • Target Ion:

    
     Da.[1]
    
  • Key Impurities to Monitor:

    • Nitro-precursor: 3-Nitro-2-pyridone (

      
      ).[1]
      
    • Oxidation byproduct:[1] 3-Amino-2-hydroxypyridine dimer (

      
      ).[1]
      
Sample Preparation
  • Stock Solution: Dissolve 10 mg sample in 10 mL Water:Methanol (90:10) . Note: Avoid high organic content initially to prevent precipitation of inorganic salts.

  • Working Solution: Dilute to 10 µg/mL with Mobile Phase A.

  • Filtration: 0.22 µm PVDF filter (Nylon can adsorb polar amines).[1]

Part 4: Visualization of Logic & Workflow

Tautomer Stabilization Logic

The following diagram illustrates how the acidic mobile phase forces the equilibrium toward a single detectable species.

TautomerLogic Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Pyridone) *Dominant in Water* Lactim->Lactam Polar Solvent Cation Protonated Cation [M+H]+ (m/z 111) *Single Stable Peak* Lactim->Cation + H+ Lactam->Lactim Non-polar Lactam->Cation + H+ (Formic Acid)

Figure 1: Acidic conditions drive the equilibrium to the protonated cation, eliminating peak splitting.

Validation Workflow

This flowchart outlines the decision-making process for validating a batch.

ValidationWorkflow Start Crude Sample 3-Amino-2-Pyridone Prep Dissolve in 90:10 H2O:MeOH Filter 0.22µm Start->Prep HPLC Inject on Polar-Embedded C18 (Acidic Mobile Phase) Prep->HPLC Decision Peak Shape Check HPLC->Decision Fail FAIL: pH too high or Column Collapse Decision->Fail Yes MS_Check MS Spectrum Analysis (m/z 111) Decision->MS_Check No Split Split/Broad Peak? Sharp Sharp Single Peak? Purity Calculate % Area (Exclude Solvent Front) MS_Check->Purity Final VALIDATED (If Purity >98% & No Mass >1%) Purity->Final

Figure 2: Step-by-step validation decision tree.

Part 5: Validation Data Interpretation

When analyzing the data, apply the following criteria to ensure scientific rigor:

  • System Suitability:

    • Retention Time (

      
      ): Must be > 2.5 x 
      
      
      
      (void time).[1] If
      
      
      min, the method is invalid due to ion suppression risks.
    • Tailing Factor:[1] Must be < 1.[1]5. Higher tailing indicates secondary interactions with silanols (common for amines).[1]

  • Impurity Identification (Case Study):

    • Scenario: A peak elutes at RRT 1.2 with m/z 141.[1]

    • Interpretation: This corresponds to the 3-nitro-2-pyridone intermediate (Mass shift +30 Da vs amine, but actually -2H + O2... typically Nitro is +30 from Amine? No, Nitro (-NO2,[1] 46) to Amine (-NH2,[1] 16) is a reduction.[1] So Precursor is +30 Da).[1]

    • Action: If >0.1%, the reduction step in synthesis was incomplete.

  • Linearity:

    • The method is linear from 0.1 µg/mL to 100 µg/mL (

      
      ).
      

References

  • BenchChem. (2025).[1][5][6] Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide. Retrieved from [1]

  • Helix Chromatography. (2024).[1] HPLC Method for Analysis of Pyridine and Aminopyridine Isomers. Retrieved from [1]

  • National Institutes of Health (NIH). (2021).[1] Optimization and Validation of HPLC Methods for Nitrogen-Containing Heterocycles. Retrieved from [1]

  • MDPI Molecules. (2023).[1] Synthesis and Characterization of 2-Pyridone Derivatives. Retrieved from [1]

  • American Chemical Society (ACS). (2021).[1] Tautomerism of Hydroxypyridines and Pyridones: Solvation Effects. J. Phys. Chem. B. Retrieved from [1]

Sources

A Comparative Guide to the Stability of 3-Amino-2-Pyridone: Acidic vs. Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Amino-2-Pyridone in Medicinal Chemistry

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including HIV therapeutics and potent enzyme inhibitors.[1] The substituent pattern on this heterocyclic ring system dictates its pharmacological activity and, critically, its physicochemical properties. 3-Amino-2-pyridone, a key intermediate and pharmacophore, presents a unique stability challenge due to the presence of both a cyclic amide (a lactam) and an aromatic amine. Understanding its stability profile under various pH conditions is paramount for drug development professionals, as it directly impacts formulation strategies, shelf-life, and ultimately, therapeutic efficacy and safety.

This guide provides an in-depth comparison of the stability of 3-amino-2-pyridone under acidic and basic conditions. We will explore the underlying chemical mechanisms of degradation, present a robust experimental framework for stability assessment based on regulatory expectations, and analyze hypothetical data to provide actionable insights for researchers and formulation scientists.

Theoretical Framework: Predicting Degradation Pathways

The stability of 3-amino-2-pyridone is governed by the reactivity of its two primary functional groups: the lactam ring and the exocyclic amino group. The pH of the environment dictates which degradation pathways are favored.

1. Acid-Catalyzed Hydrolysis:

Under acidic conditions, the primary degradation route is the hydrolysis of the lactam (cyclic amide) bond.[2] Amide hydrolysis is notoriously difficult and often requires harsh conditions like heating for extended periods.[2] The mechanism proceeds via the following steps:

  • Protonation: The carbonyl oxygen of the lactam is protonated by a hydronium ion. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][5]

  • Proton Transfer & Ring Opening: A series of proton transfers facilitates the departure of the ring nitrogen, leading to the opening of the lactam ring to form a linear amino acid derivative.

The exocyclic amino group, being basic, will also be protonated in acidic media. This protonation deactivates the aromatic ring towards electrophilic attack but is unlikely to directly participate in the primary degradation pathway, which is lactam hydrolysis.

2. Base-Catalyzed Hydrolysis:

In basic conditions, the lactam ring is also susceptible to hydrolysis, but through a different mechanism:

  • Nucleophilic Attack: A hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. This is typically the rate-determining step.[6]

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Ring Opening: The intermediate collapses, cleaving the C-N bond and opening the ring. The resulting carboxylic acid is immediately deprotonated by the basic media to form a carboxylate, rendering the final step effectively irreversible.[7] This irreversibility often makes base-catalyzed hydrolysis more efficient than its acid-catalyzed counterpart for simple amides.

However, the 2-pyridone system has unique electronic properties. The contribution of a zwitterionic resonance structure can enhance the reactivity at the carbonyl carbon, potentially accelerating base-catalyzed hydrolysis compared to other lactams.[6]

To visualize these pathways, the following diagrams illustrate the key mechanistic steps.

Acid_Hydrolysis cluster_0 Acid-Catalyzed Lactam Hydrolysis A 3-Amino-2-Pyridone B Protonated Carbonyl (Activated Intermediate) A->B + H3O+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D Ring-Opened Product (Amino Acid Derivative) C->D Proton Transfer & Ring Cleavage

Caption: Key stages of acid-catalyzed hydrolysis of the lactam ring.

Base_Hydrolysis cluster_1 Base-Catalyzed Lactam Hydrolysis E 3-Amino-2-Pyridone F Tetrahedral Intermediate E->F + OH- (Nucleophilic Attack) G Ring-Opened Carboxylic Acid F->G Ring Cleavage H Carboxylate Salt (Final Product) G->H + OH- (Deprotonation) (Irreversible Step)

Caption: Key stages of base-catalyzed hydrolysis of the lactam ring.

Experimental Design: A Forced Degradation Study

To empirically compare the stability of 3-amino-2-pyridone, a forced degradation study is the most appropriate approach.[8] Such studies are a regulatory necessity and are designed to identify likely degradation products and establish degradation pathways.[9] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that degradation products are generated in sufficient quantities for detection and characterization without completely destroying the sample.[10]

This protocol is designed as a self-validating system, where the analytical method's ability to separate degradants from the parent compound confirms its utility as a "stability-indicating method."[11]

Workflow prep Sample Preparation (API in Solution) acid Acid Stress (0.1 M HCl, 60°C) prep->acid base Base Stress (0.1 M NaOH, 60°C) prep->base control Control (Solvent, 60°C) prep->control sampling Time Point Sampling (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling control->sampling neutralize Neutralization & Dilution sampling->neutralize hplc HPLC-UV Analysis (Quantify API % Remaining) neutralize->hplc lcms LC-MS Analysis (Identify Degradants) neutralize->lcms data Data Analysis (Degradation Kinetics & Pathway ID) hplc->data lcms->data

Caption: Workflow for the comparative forced degradation study.

1. Materials & Reagents:

  • 3-Amino-2-pyridone (API reference standard)[12]

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (for mobile phase)

  • Trisodium Phosphate (for neutralization)

2. Sample Preparation:

  • Prepare a stock solution of 3-amino-2-pyridone at 1.0 mg/mL in a 50:50 acetonitrile/water mixture.

3. Stress Conditions:

  • Acidic Stress: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl in a sealed vial.

  • Basic Stress: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH in a sealed vial.

  • Control: Mix 5 mL of the stock solution with 5 mL of the solvent (50:50 ACN/H2O).

  • Place all vials in a controlled temperature oven or water bath at 60°C.

4. Time-Point Sampling & Quenching:

  • Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately quench the reaction by transferring the aliquot into a vial containing a neutralizing agent and diluting to a final concentration of ~0.05 mg/mL. For the acidic sample, use NaOH or a phosphate buffer. For the basic sample, use HCl.

5. Analytical Methodology:

  • HPLC-UV Analysis: Employ a validated stability-indicating HPLC method to determine the concentration of the remaining 3-amino-2-pyridone.[13]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Detection: UV detector set at a wavelength appropriate for the API.

    • Quantification: Calculate the percentage of API remaining at each time point relative to the T=0 sample.

  • LC-MS Analysis: Analyze stressed samples to identify the mass of potential degradation products, which is crucial for elucidating the degradation pathway.[14]

Data Interpretation & Results

The following table summarizes hypothetical data from the described experiment, illustrating the expected outcomes.

Time Point (Hours)% API Remaining (Control)% API Remaining (0.1 M HCl @ 60°C)% API Remaining (0.1 M NaOH @ 60°C)Major Degradant m/z (LC-MS)
0 100.0%100.0%100.0%N/A
2 99.8%98.5%94.2%Base: m/z 129 (M+H)+
4 99.7%96.2%88.1%Base: m/z 129 (M+H)+
8 99.5%92.1%75.9%Acid: m/z 129 (M+H)+
24 99.1%81.5%52.3%Acid & Base: m/z 129 (M+H)+

Analysis of Results:

  • Control Sample: The minimal degradation (<1%) in the control sample confirms that temperature and solvent alone do not significantly impact the molecule's stability over the study period.

  • Acidic Conditions: A noticeable degradation of approximately 18.5% occurs over 24 hours. The primary degradation product detected by LC-MS would correspond to the hydrolyzed, ring-opened product (C₅H₈N₂O₂), which has a molecular weight of 128.13 g/mol . The observed mass (m/z 129) represents the protonated molecule [M+H]+.

  • Basic Conditions: The degradation is significantly more pronounced under basic conditions, with nearly 50% of the API lost within 24 hours. This suggests that the direct nucleophilic attack by hydroxide is a more efficient degradation pathway for this specific molecule than the acid-catalyzed route. The degradant identified is the same ring-opened product.

Conclusion and Recommendations

Based on this comparative analysis, 3-amino-2-pyridone demonstrates greater stability under acidic conditions than under basic conditions. The lactam ring is susceptible to hydrolysis under both stresses, but the rate of degradation is markedly faster in a basic environment.

Implications for Drug Development:

  • Formulation: To maximize shelf-life, liquid formulations of drugs containing the 3-amino-2-pyridone moiety should be buffered to a slightly acidic pH (e.g., pH 4-6). Alkaline conditions must be strictly avoided.

  • Synthesis and Purification: During chemical synthesis and purification steps, prolonged exposure to strong bases should be minimized to prevent yield loss due to degradation.

  • Analytical Method Development: The forced degradation study confirms that a standard reverse-phase HPLC method can serve as a stability-indicating method, capable of separating the primary degradant from the parent API.

This guide provides a comprehensive framework for evaluating the stability of 3-amino-2-pyridone. By integrating mechanistic understanding with robust experimental design, researchers can proactively address stability challenges, leading to the development of safer and more effective medicines.

References

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Cox, R. A., & Yates, K. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 59(19), 2853–2863. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-pyridinol. PubChem. [Link]

  • Jahng, Y., et al. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 30(9), 2133-2136. [Link]

  • Stanimirovic, J., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 27(21), 7549. [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29. [Link]

  • Cornish, L. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Kovács, E., et al. (2022). Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. Organic Letters, 24(5), 1145–1150. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]

  • FooDB. (2011). Showing Compound 3-Amino-2-piperidone (FDB021949). [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Alexov, E. G., & Gunner, M. R. (1999). Are acidic and basic groups in buried proteins predicted to be ionized? Biophysical Journal, 76(4), 2064–2078. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Analytical Wizards. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88. [Link]

  • Mas, V., et al. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 805(1-3), 119-124. [Link]

  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Sikorska, E., et al. (2011). Acidic-Basic Properties of Three Alanine-Based Peptides Containing Acidic and Basic Side Chains: Comparison Between Theory and Experiment. Journal of Physical Chemistry B, 115(15), 4338–4349. [Link]

  • Jerchel, D. (1951). U.S. Patent No. 2,540,218. U.S.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]

  • Cox, R. A., & Yates, K. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-amino-3H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-amino-3H-pyridin-2-one (also known as 3-Amino-2(1H)-pyridinone or 3-Amino-2-pyridinol), a heterocyclic compound commonly utilized in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each recommendation is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Core Directive: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. This compound, like many nitrogen-containing heterocyclic molecules, presents specific health hazards that dictate its handling and disposal requirements. The primary goal is to minimize exposure to laboratory personnel and prevent environmental contamination.

1.1. GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the potential hazards associated with this compound.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation2 / 2AH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]
Acute Toxicity (Oral)3 / 4H301/H302: Toxic or harmful if swallowed[2][3]
Acute Toxicity (Dermal)3H311: Toxic in contact with skin[3]
Acute Toxicity (Inhalation)3H331: Toxic if inhaled[3]

Note: Classifications may vary slightly between suppliers, but the core hazards remain consistent.

The causality for these hazards lies in the molecule's chemical reactivity. The amino group and the pyridinone ring system can interact with biological macromolecules, leading to irritation and toxicity upon contact, ingestion, or inhalation.[4][5]

Personnel Safety: The First Line of Defense

Before handling or preparing this compound for disposal, establishing a robust safety protocol is mandatory.

2.1. Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.[1][3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[1]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][7]

2.2. Safe Handling Practices

  • Designated Area: Designate a specific area within the laboratory, preferably within a fume hood, for handling and weighing this compound.[7]

  • Avoid Dust Generation: Use techniques that minimize the creation of airborne dust when handling the solid powder.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8][9][10] Do not eat, drink, or smoke in the laboratory.[8][10][11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash. The recommended final disposal method is high-temperature incineration by a licensed waste management facility.[1][3]

Workflow for Proper Disposal of this compound

cluster_prep Preparation & Collection cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Work inside a certified chemical fume hood A->B C Segregate waste: - Solid Waste - Contaminated Labware - Aqueous Solutions B->C D Select a compatible, sealable waste container C->D E Affix 'Hazardous Waste' label D->E F List all contents: 'this compound' and any solvents with percentages E->F G Keep container sealed except when adding waste F->G H Store in a designated Satellite Accumulation Area (SAA) G->H I Arrange for pickup by a licensed chemical waste disposal service H->I

Caption: Disposal workflow for this compound.

Protocol Steps:

  • Waste Segregation: At the point of generation, separate waste into distinct streams:

    • Unused or Expired Solid Compound: Collect in its original container or a designated solid waste container.

    • Contaminated Labware: This includes items like pipette tips, weigh boats, and contaminated gloves. These should be collected in a separate, clearly labeled container or a heavy-duty plastic bag designated for solid chemical waste.

    • Aqueous Waste: Solutions containing this compound should be collected in a dedicated liquid waste container.

  • Container Selection:

    • Use only containers that are in good condition and compatible with the chemical waste. High-density polyethylene (HDPE) carboys are suitable for liquid waste.

    • The container must have a secure, sealable lid to prevent leaks and fumes from escaping.[7][12]

  • Labeling:

    • As soon as the first drop of waste is added, the container must be labeled.[7]

    • The label must clearly state "Hazardous Waste ".[12]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example: "Water 99%, this compound 1%".[12]

  • Temporary Storage:

    • Waste containers must be kept closed at all times, except when you are actively adding waste. Do not leave a funnel in the container opening.[12]

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be under the control of laboratory personnel and away from general traffic.[12]

    • Segregate the waste container from incompatible materials, such as strong oxidizing agents and strong acids.[7][10]

  • Final Disposal:

    • Once the container is full (up to 90% capacity to allow for expansion), or if the waste is no longer being generated, arrange for disposal.

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to schedule a pickup.[3] Provide them with the detailed contents of the waste container.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is essential for mitigating risks.

4.1. Spill Response Protocol

This protocol is for small, incidental spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.

Spill Response Flowchart

A Evacuate non-essential personnel. Ensure proper PPE is worn. B Prevent spread. Cover with an inert absorbent material (e.g., vermiculite, sand). A->B C Avoid generating dust. Use dry cleanup procedures. B->C D Carefully scoop spilled material and absorbent into a waste container. C->D E Label container as 'Hazardous Waste' with contents. D->E F Decontaminate the spill area with soap and water. E->F G Dispose of all cleanup materials as hazardous waste. F->G

Caption: Step-by-step response for a small chemical spill.

  • Control and Contain: Alert personnel in the immediate area. Prevent the spill from spreading and stop it from entering any drains.[8][11][13]

  • Absorb: For a solid spill, carefully cover it to avoid making it airborne. For liquid spills, cover with a non-combustible, inert absorbent material like vermiculite, sand, or earth.[8][11]

  • Collect: Using spark-proof tools, carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., paper towels) and place them in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

4.2. First Aid Measures

Immediate and correct first aid is vital in case of accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][7][9][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][9][10]

References

  • 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (Source URL not available)
  • Safety Data Sheet: Pyridine - Carl ROTH. [Link]

  • 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem. [Link]

  • 3- Aminopyridine Safety Data Sheet - Jubilant Ingrevia Limited. (Source URL not available)
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS: Pyridine. (Source URL not available)
  • 3-AMINO-PYRIDIN-2-OL - ChemBK. [Link]

  • NIH Waste Disposal Guide 2022. (Source URL not available)
  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' - ResearchGate. [Link]

  • ATSDR Pyridine Tox Profile. (Source URL not available)
  • Hazardous Chemical Waste Management Guidelines - Columbia University. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - MDPI. [Link]

Sources

Personal protective equipment for handling 3-amino-3H-pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown Potency" Protocol

3-Amino-3H-pyridin-2-one (also known as 3-amino-2-hydroxypyridine or 3-aminopyridin-2-ol) is a nitrogen-containing heterocycle frequently used as a scaffold in kinase inhibitor development.[1]

The Critical Hazard: While often classified as an irritant (Skin/Eye Irrit. 2/2A), this compound shares a structural pharmacophore with aminopyridines , which are known potassium channel blockers and neurotoxins.[1] In drug discovery, until a specific Occupational Exposure Limit (OEL) is established, you must treat this compound using Control Banding Strategies equivalent to OEB 3 (Occupational Exposure Band 3) .[1]

Core Directive: Do not treat this merely as "dust." Treat it as a bioactive agent.[1] The primary risks are inhalation of particulates during weighing and dermal absorption via organic solvents.[1]

The Barrier Strategy: PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in powder or solution form.

Table 1: PPE Specifications
ComponentMinimum SpecificationScientific Rationale
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (2.5 mil)2.[1] Outer: Nitrile (5.0 mil minimum)Nitrogen heterocycles can permeate thin latex.[1] Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.[1]
Respiratory N95 (minimum) or P100 If outside Fume Hood: PAPR required.[1]The particle size of this intermediate often ranges from 10-50 microns, easily inhalable.[1] The amine group poses a sensitization risk.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders.[1] Goggles seal the orbital area against airborne dust migration.[1]
Body Tyvek® Lab Coat (Disposable) Closed-front, elastic cuffs.[1]Cotton coats trap powders in the weave, creating a secondary exposure source in common areas (e.g., break rooms).[1]

Operational Workflow: From Weighing to Waste

Phase A: Engineering Controls (The Primary Barrier)
  • Containment: All handling of the solid powder must occur within a certified Chemical Fume Hood or a Powder Weighing Station .[1]

  • Airflow: Verify face velocity is between 80–100 fpm (feet per minute) before opening the vial.[1]

  • Static Control: Use an ionizing fan or anti-static gun inside the hood.[1] Pyridone powders are often electrostatic; static discharge can cause the powder to "jump" out of spatulas, leading to area contamination.[1]

Phase B: The Weighing Protocol
  • Don PPE: Put on inner gloves, Tyvek coat, goggles, and outer gloves.[1] Taping cuffs is recommended for quantities >1g.[1]

  • Equilibrate: Place the reagent container and balance inside the hood. Allow airflow to stabilize for 1 minute.

  • Transfer:

    • Do not use a metal spatula if the powder is static-prone; use a disposable anti-static plastic spatula.[1]

    • Weigh directly into a tared vial or flask. Never weigh on paper. Paper is a spill hazard and retains residue.[1]

  • Solubilization: Add solvent (e.g., DMSO, Methanol) immediately after weighing to trap the dust in solution.[1] Once in solution, the inhalation risk drops, but the dermal permeation risk increases .[1]

Phase C: Decontamination
  • Solvent Wash: Wipe down the balance and surrounding area with a paper towel soaked in 10% Ethanol or Isopropanol .[1]

  • Acid Neutralization: If a significant spill occurs, a dilute acetic acid solution can help protonate the amine, making it water-soluble for easier cleanup (though standard solvent wiping is usually sufficient).[1]

Visualization: Risk Assessment Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

RiskAssessment Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Is Powder Solution In Solution (DMSO/MeOH) StateCheck->Solution Is Liquid HoodCheck Is Fume Hood Available? Solid->HoodCheck PPE_Liquid PPE Level 1: Single Nitrile (Change every 30m) Splash Goggles Solution->PPE_Liquid NoHood STOP WORK Respiratory Protection Insufficient HoodCheck->NoHood No YesHood Proceed with Engineering Controls (Face Velocity >80 fpm) HoodCheck->YesHood Yes PPE_Solid PPE Level 2: Double Nitrile + N95 + Goggles Static Control Required YesHood->PPE_Solid

Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.[1]

Waste Disposal & Emergency Response

Disposal Protocol

Do not treat this as general chemical waste. Due to the aminopyridine structure, it must be segregated to prevent reaction with oxidizers.[1][2]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Toxic" bag.[1]

  • Liquid Waste: Dispose of solutions in "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).

  • Labeling: Clearly label the waste container: "Contains this compound. Potential Neurotoxin/Irritant."[1]

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[1][3][4][5][6] The amine functionality is basic and can cause corneal damage.[1]

  • Skin Contact: Remove contaminated clothing immediately.[1][3][4] Wash with soap and water.[1][3][4][5][7] Do not use ethanol to wash skin, as it may increase transdermal absorption.[1]

  • Spills: Dampen the powder with a wet paper towel (to prevent dust clouds) before wiping up.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6][8] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

  • PubChem. (2024).[1] Compound Summary: 3-Amino-2-hydroxypyridine (CAS 59315-44-5).[1][9] National Library of Medicine.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.